Product packaging for AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2(Cat. No.:)

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Cat. No.: B1143050
M. Wt: 864.0 g/mol
InChI Key: PTFRFKAZAXYQKV-JYTZCBOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2, also known as this compound, is a useful research compound. Its molecular formula is C39H57N7O13S and its molecular weight is 864.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H57N7O13S B1143050 AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57N7O13S/c1-19(2)14-26(34(40)54)43-35(55)25(11-13-60-6)42-38(58)29-8-7-12-46(29)39(59)33(20(3)4)45-37(57)27(44-36(56)28(17-31(50)51)41-21(5)47)15-22-9-10-23(48)16-24(22)30(49)18-32(52)53/h9-10,16,19-20,25-29,33,48H,7-8,11-15,17-18H2,1-6H3,(H2,40,54)(H,41,47)(H,42,58)(H,43,55)(H,44,56)(H,45,57)(H,50,51)(H,52,53)/t25-,26-,27-,28-,29-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFRFKAZAXYQKV-JYTZCBOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=C(C=C(C=C2)O)C(=O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57N7O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2: A Potential Kinase-Inhibiting Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 is a modified synthetic peptide with potential applications in the modulation of protein kinase activity. While detailed research on this specific molecule is emerging, its structural characteristics suggest a role as a kinase inhibitor, particularly targeting tyrosine kinases. This guide provides a comprehensive overview of the peptide, its likely mechanism of action based on related compounds, and a framework for its experimental investigation. Drawing parallels from well-studied peptide kinase inhibitors, particularly those targeting c-Jun N-terminal kinase (JNK), this document outlines potential signaling pathways, detailed experimental protocols for its characterization, and a summary of relevant quantitative data from analogous inhibitors.

Introduction

This compound is an N-terminally acetylated and C-terminally amidated heptapeptide with a distinctive feature: a malonyl group attached to the tyrosine residue. This modification is critical as it can influence the peptide's binding affinity and specificity for target proteins. While commercially available for research purposes, particularly for the synthesis of tyrosine kinase inhibitors aimed at reducing hair growth, the public domain lacks extensive characterization of this specific peptide.[1][2][3][4][5]

This guide synthesizes available information and draws on established knowledge of similar peptide-based kinase inhibitors to provide a robust technical resource. The core peptide sequence, Asp-Tyr-Val-Pro-Met-Leu, and the presence of a modified tyrosine residue are central to its predicted biological activity.

Table 1: Peptide Specifications

PropertyValue
Full Name This compound
Abbreviation Ac-D-Y(2-malonyl)-V-P-M-L-NH2
Molecular Formula C39H57N7O13S[6]
Molecular Weight 863.97 g/mol [6]
CAS Number 168135-79-3[6][7]
Predicted Activity Tyrosine Kinase Inhibitor[1][2][3][4][5]
Potential Application Reduction of hair growth[1][2][3][4][5]

Putative Mechanism of Action and Signaling Pathway

Based on its structural similarity to other kinase-inhibiting peptides, this compound likely functions as a competitive inhibitor at the substrate-binding site of a target kinase. The malonylated tyrosine is hypothesized to mimic a phosphorylated tyrosine, enabling it to dock into the active site of tyrosine kinases.

Given the peptide's association with hair growth, a plausible target is the c-Kit receptor tyrosine kinase, which plays a crucial role in the proliferation and survival of melanocytes and hair follicle stem cells. Inhibition of c-Kit by other tyrosine kinase inhibitors has been linked to hair depigmentation and alopecia.[8] Another potential target family is the Janus kinase (JAK) family, as JAK inhibitors have been approved for the treatment of alopecia areata.[9]

A related and well-documented signaling pathway that could be modulated by a peptide of this nature is the c-Jun N-terminal kinase (JNK) pathway. JNKs are involved in cellular responses to stress, and their inhibition can prevent apoptosis. Peptide inhibitors of JNK often work by blocking the interaction between JNK and its substrates.

Below is a generalized diagram of a kinase signaling pathway that could be inhibited by this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Kit) Growth_Factor->Receptor_Tyrosine_Kinase Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization_Autophosphorylation Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Dimerization_Autophosphorylation->Signaling_Proteins Activate Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) Signaling_Proteins->Transcription_Factors Activate Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Promote Inhibitor_Peptide This compound Inhibitor_Peptide->Dimerization_Autophosphorylation Inhibits

Figure 1: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following protocols are generalized for the characterization of a novel peptide kinase inhibitor and can be adapted for this compound.

Peptide Synthesis and Purification

A standard solid-phase peptide synthesis (SPPS) protocol using Fmoc chemistry is recommended. The malonylated tyrosine can be incorporated using a pre-modified Fmoc-Tyr(2-malonyl)-OH amino acid.

  • Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Leu, Met, Pro, Val, Tyr(2-malonyl), Asp) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

  • Fmoc Deprotection: Use 20% piperidine in DMF to remove the Fmoc group after each coupling step.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.

In Vitro Kinase Inhibition Assay

This assay will determine the inhibitory activity of the peptide against a panel of tyrosine kinases.

  • Kinase Selection: Choose a panel of relevant tyrosine kinases (e.g., c-Kit, JAK family members, Src, EGFR).

  • Assay Principle: Utilize a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the ADP produced according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the peptide concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context.

  • Cell Culture: Culture a relevant cell line (e.g., hair follicle dermal papilla cells or a cell line overexpressing the target kinase).

  • Treatment: Treat the cells with the peptide or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the denatured and aggregated proteins.

  • Analysis: Analyze the soluble protein fraction by Western blotting using an antibody against the target kinase.

  • Interpretation: A shift in the melting curve of the target protein in the presence of the peptide indicates direct binding.

Cell-Based Functional Assays

These assays will assess the effect of the peptide on cellular processes regulated by the target kinase.

  • Proliferation Assay:

    • Seed cells in a 96-well plate and treat with different concentrations of the peptide.

    • After a set incubation period (e.g., 72 hours), measure cell viability using an MTT or WST-1 assay.

  • Phosphorylation Assay (Western Blot):

    • Treat cells with the peptide for a short period, then stimulate with a growth factor that activates the target kinase.

    • Lyse the cells and perform a Western blot to detect the phosphorylated form of the target kinase and its downstream substrates. A reduction in phosphorylation indicates inhibitory activity.

Below is a diagram illustrating a general experimental workflow for characterizing a kinase-inhibiting peptide.

G Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Peptide_Synthesis->In_Vitro_Kinase_Assay Target_Engagement_Assay Target Engagement Assay (e.g., CETSA) In_Vitro_Kinase_Assay->Target_Engagement_Assay If active Cell_Based_Assay Cell-Based Functional Assays (Proliferation, Phosphorylation) Target_Engagement_Assay->Cell_Based_Assay If target engaged In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assay->In_Vivo_Studies If functionally active

Figure 2: General experimental workflow for peptide inhibitor characterization.

Quantitative Data from Analogous Inhibitors

Due to the lack of specific data for this compound, the following table summarizes IC50 values for various peptide and small molecule inhibitors of JNK and other kinases. This data provides a benchmark for the expected potency of a peptide-based kinase inhibitor.

Table 2: IC50 Values of Selected Kinase Inhibitors

InhibitorTarget Kinase(s)IC50Reference
SP600125JNK1, JNK2, JNK340 nM, 40 nM, 90 nM[4]
JNK-IN-8JNK1, JNK2, JNK34.7 nM, 18.7 nM, 1 nM[3]
Tanzisertib (CC-930)JNK1, JNK2, JNK361 nM, 5 nM, 5 nM[3]
TAT-JIP10JNK1, JNK2, JNK31.1-1.9 µM[10]
JIP10-Δ-R9JNK2~90 nM (10-fold selective over JNK1/3)[10]
TYK2 Inhibitory PeptideTYK21.2 µM (2-3 times more selective than for other JAKs)[11]
Cyclic Peptide [WR]9Src kinase, Abl kinase0.21 µM, 0.35 µM[12]

Conclusion

This compound represents a promising but understudied peptide with the potential to act as a tyrosine kinase inhibitor. Its unique malonylated tyrosine residue suggests a design aimed at mimicking a phosphotyrosine for competitive binding to the kinase active site. While direct experimental evidence is currently unavailable in the public domain, this guide provides a comprehensive framework for its investigation, drawing upon established methodologies for the characterization of kinase inhibitors. The provided protocols and comparative data from analogous compounds offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related peptides. Future studies are warranted to elucidate its precise molecular targets, mechanism of action, and efficacy in relevant biological systems.

References

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2. This modified heptapeptide is designated as a precursor for the synthesis of a tyrosine kinase inhibitor aimed at reducing hair growth. This document collates available data on its chemical structure, properties, and its potential role in modulating biological pathways related to hair follicle cycling. While specific experimental data on the biological activity of the final inhibitor is not publicly available, this guide furnishes general methodologies and contextual information relevant to its intended application.

Peptide Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The structure consists of a seven amino acid backbone (Asp-Tyr-Val-Pro-Met-Leu) with an N-terminal acetylation, a C-terminal amidation, and a malonyl group attached to the tyrosine residue. The malonyl-tyrosine moiety is of particular interest as it can act as a phosphotyrosine mimetic, potentially enabling the targeting of ATP-binding sites or SH2 domains of tyrosine kinases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C39H57N7O14S[1][2]
Molecular Weight 879.97 g/mol [1]
IUPAC Name (3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[2-(2-carboxyacetyl)-4-hydroxyphenyl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid[3]
CAS Number 168135-79-3[4]
Topological Polar Surface Area 346 Ų[5]
Hydrogen Bond Donor Count 9[5]
Hydrogen Bond Acceptor Count 14[5]
Rotatable Bond Count 24[5]

Biological Context: Tyrosine Kinases in Hair Follicle Biology

Tyrosine kinases are critical enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and proliferation, which are all integral to the hair follicle cycle. The hair cycle consists of three main phases: anagen (growth), catagen (regression), and telogen (rest). Signaling pathways driven by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases play a pivotal role in the transition between these phases.

For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is known to influence keratinocyte proliferation in the hair follicle. Inhibition of EGFR has been associated with a slowdown of the hair cycle. Similarly, Janus kinases (JAKs) are involved in the signaling of cytokines that can modulate the immune response around the hair follicle, and JAK inhibitors are used to treat alopecia areata.

The peptide this compound is intended for the synthesis of a tyrosine kinase inhibitor. While the specific kinase target of the final compound is not publicly documented, the malonyl-tyrosine modification suggests a mechanism of mimicking a phosphorylated tyrosine residue. This could enable the inhibitor to compete with endogenous substrates for binding to the kinase domain or an associated SH2 domain, thereby attenuating the downstream signaling cascade that promotes hair growth.

G GF Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK SH2 SH2 Domain Proteins RTK->SH2 P Inhibitor Synthesized Inhibitor (from peptide) Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK) SH2->Downstream Proliferation Hair Follicle Cell Proliferation Downstream->Proliferation Anagen Anagen Phase (Growth) Proliferation->Anagen

Hypothetical Signaling Pathway for Hair Growth Inhibition.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the specific tyrosine kinase inhibitor derived from this compound are not available in the public domain. However, this section provides established, general methodologies that are widely used in the field and would be applicable for these purposes.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the synthesis of a peptide such as this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-tyr(tBu)-OH, Fmoc-Asp(OtBu)-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Acetic anhydride for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH to the deprotected resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF.

  • Wash: Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Met, Pro, Val, Tyr, Asp). For the malonylated tyrosine, a pre-modified building block, Fmoc-tyr(2-malonyl(OtBu)2)-OH, would be used.

  • N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus with acetic anhydride and a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotect->Couple Wash Wash (DMF/DCM) Couple->Wash Loop Repeat for all Amino Acids Wash->Loop Loop->Deprotect Next AA Acetylate N-terminal Acetylation Loop->Acetylate Final AA Cleave Cleave from Resin (TFA Cocktail) Acetylate->Cleave Purify Purify by HPLC Cleave->Purify End Characterize (MS, HPLC) Purify->End

Workflow for Solid-Phase Peptide Synthesis.
In Vitro Hair Growth Inhibition Assay

This protocol describes a general method for assessing the effect of a test compound on hair follicle growth using an ex vivo organ culture model.

Materials:

  • Human scalp skin samples (from cosmetic surgery)

  • William's E medium supplemented with insulin, hydrocortisone, and antibiotics

  • Test compound (the tyrosine kinase inhibitor synthesized from the peptide)

  • Vehicle control (e.g., DMSO)

  • Stereomicroscope with a calibrated eyepiece

  • 6-well culture plates

Procedure:

  • Hair Follicle Isolation: Microdissect individual anagen hair follicles from the human scalp skin samples under a stereomicroscope.

  • Culture: Place one follicle per well in a 6-well plate containing supplemented William's E medium.

  • Treatment: Add the test compound at various concentrations to the culture medium. Include a vehicle control group.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Measurement: Measure the length of the hair shaft from the base of the follicle daily for a period of 7-10 days using the stereomicroscope.

  • Data Analysis: Calculate the change in hair shaft length over time for each treatment group and compare it to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed inhibition.

Conclusion and Future Directions

This compound is a chemically defined peptide with potential applications in the development of novel hair growth inhibitors. Its design, featuring a malonylated tyrosine, suggests a rational approach to targeting tyrosine kinase signaling pathways. While the publicly available data is limited, this guide provides a foundational understanding of its properties and the relevant biological and experimental context.

Future research would be necessary to:

  • Identify the specific tyrosine kinase(s) targeted by the inhibitor derived from this peptide.

  • Quantify the inhibitory activity (e.g., IC50) of the final compound against its target(s).

  • Elucidate the precise mechanism of action by which it inhibits hair growth.

  • Conduct in vivo studies to confirm its efficacy and safety.

This information would be crucial for the further development and potential clinical application of this compound in cosmetology or dermatology.

References

Mechanism of Action of Malonylated Tyrosine Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonylated tyrosine peptides represent a promising class of phosphotyrosine (pTyr) mimetics designed to overcome the inherent limitations of phosphopeptides in drug development, namely their susceptibility to phosphatases and poor cell permeability. This technical guide provides an in-depth exploration of the mechanism of action of these peptides, focusing on their role as competitive inhibitors of Src Homology 2 (SH2) domains. We will delve into the specific context of Signal Transducer and Activator of Transcription 3 (STAT3) signaling, a critical pathway in cancer and inflammatory diseases. This document includes a compilation of available quantitative data, detailed experimental protocols for their study, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: Mimicking Phosphotyrosine to Inhibit SH2 Domains

The primary mechanism of action of malonylated tyrosine peptides lies in their ability to act as stable isosteres of phosphotyrosine. The malonyl group, specifically L-O-(2-malonyl)tyrosine (OMT), mimics the negatively charged phosphate group of pTyr, enabling these peptides to bind to the pTyr-binding pockets of SH2 domains.[1]

SH2 domains are highly conserved protein modules that play a pivotal role in intracellular signal transduction by recognizing and binding to specific pTyr-containing sequences on activated receptors and signaling proteins. This interaction is crucial for the recruitment of downstream signaling molecules and the propagation of cellular signals.

By competitively binding to SH2 domains, malonylated tyrosine peptides disrupt these critical protein-protein interactions, thereby inhibiting the downstream signaling cascade. This inhibitory action forms the basis of their therapeutic potential in diseases driven by aberrant tyrosine kinase signaling.

Targeting the STAT3 Signaling Pathway

A key and well-studied target of SH2 domain inhibitors is the STAT3 protein. STAT3 is a transcription factor that is often constitutively activated in a wide variety of human cancers and is involved in promoting tumor cell proliferation, survival, invasion, and angiogenesis.

2.1. The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a tightly regulated process initiated by cytokines (e.g., IL-6) and growth factors (e.g., EGF). The canonical pathway proceeds as follows:

  • Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its corresponding receptor on the cell surface, inducing receptor dimerization.

  • JAK Kinase Activation: The receptor-associated Janus kinases (JAKs) are brought into close proximity and trans-phosphorylate each other on tyrosine residues, leading to their activation.

  • STAT3 Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domains of STAT3 monomers. Upon recruitment, STAT3 is itself phosphorylated by the JAKs at a critical tyrosine residue (Tyr705).

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers dissociate from the receptor and form stable homodimers (or heterodimers with other STAT proteins) through reciprocal SH2 domain-pTyr interactions.

  • DNA Binding and Gene Transcription: The p-STAT3 dimers translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby activating the transcription of genes involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).

2.2. Inhibition of STAT3 Dimerization by Malonylated Tyrosine Peptides

Malonylated tyrosine peptides, by mimicking pTyr, can bind to the SH2 domain of STAT3. This competitive binding prevents the reciprocal SH2 domain-pTyr705 interaction required for the formation of stable p-STAT3 dimers. By inhibiting this crucial dimerization step, malonylated tyrosine peptides effectively block the nuclear translocation of STAT3 and subsequent activation of its target genes.

Signaling Pathway Diagram

Caption: The STAT3 signaling pathway and the inhibitory action of malonylated tyrosine peptides.

Quantitative Data

The inhibitory potency of malonylated tyrosine peptides has been quantified in vitro through competition assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of OMT-containing peptides against the SH2 domains of various signaling proteins.

Peptide SequenceTarget SH2 DomainIC50 (µM)Reference
Ac-D-(L-OMT)-V-P-M-L-amidePI-3 kinase C-terminal p8514.2
Ac-Q-(L-OMT)-E-E-I-P-amideSrc25
Ac-Q-(L-OMT)-(L-OMT)-E-I-P-amideSrc23
Ac-N-(L-OMT)-V-N-I-E-amideGrb2120
Ac-L-N-(L-OMT)-I-D-L-D-L-V-amideN-terminal SH-PTP222.0[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of malonylated tyrosine peptides.

4.1. Synthesis of Malonylated Tyrosine Peptides

The synthesis of OMT-containing peptides is achieved through solid-phase peptide synthesis (SPPS) using a protected L-Nα-Fmoc-O'-(O",O"-di-tert-butyl-2-malonyl)tyrosine building block.

Protocol: Solid-Phase Synthesis of an OMT-Containing Peptide

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the carboxylic acid of the first Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Malonylated Tyrosine:

    • For the incorporation of the malonylated tyrosine residue, use the pre-synthesized L-Nα-Fmoc-O'-(O",O"-di-tert-butyl-2-malonyl)tyrosine building block.

    • Activate and couple this building block in the same manner as the other amino acids.

  • Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group as described in step 2.

  • Acetylation (Optional): If an N-terminal acetyl group is desired, treat the deprotected peptide-resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the tert-butyl groups on the malonyl moiety.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Workflow: Solid-Phase Peptide Synthesis

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activate Fmoc-AA-OH (HATU/DIPEA in DMF) wash1->activation coupling Couple Activated AA to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) & Characterization (MS) cleavage->purification end End: Purified Peptide purification->end

Caption: A generalized workflow for solid-phase peptide synthesis of malonylated tyrosine peptides.

4.2. Fluorescence Polarization Assay for SH2 Domain Binding

Fluorescence polarization (FP) is a powerful technique to measure the binding affinity of a small molecule (the malonylated peptide) to a larger protein (the SH2 domain). The assay is based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, its tumbling is slowed, leading to an increase in polarization.

Protocol: Fluorescence Polarization Competition Assay

  • Reagents:

    • Purified recombinant SH2 domain of the target protein (e.g., STAT3).

    • Fluorescently labeled probe peptide with known affinity for the SH2 domain.

    • Unlabeled malonylated tyrosine peptide (the competitor).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup:

    • In a microplate (e.g., a black 384-well plate), add a fixed concentration of the SH2 domain and the fluorescent probe peptide. The concentration of the probe should ideally be at or below its Kd for the SH2 domain.

    • Add varying concentrations of the malonylated tyrosine peptide to the wells.

    • Include control wells with:

      • Probe only (for minimum polarization).

      • Probe and SH2 domain (for maximum polarization).

      • Buffer only (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values against the logarithm of the competitor (malonylated peptide) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the malonylated peptide that displaces 50% of the bound fluorescent probe.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.

Experimental Workflow: Fluorescence Polarization Competition Assay

FP_Workflow start Start: Prepare Reagents dispense Dispense SH2 Domain & Fluorescent Probe to Plate start->dispense add_competitor Add Serial Dilutions of Malonylated Peptide dispense->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate measure Measure Fluorescence Polarization incubate->measure analyze Data Analysis: Plot FP vs. [Competitor] measure->analyze calculate Calculate IC50 and Ki analyze->calculate end End: Binding Affinity Data calculate->end

Caption: Workflow for determining the binding affinity of a malonylated tyrosine peptide using a fluorescence polarization competition assay.

4.3. Western Blot for Phospho-STAT3 Inhibition

Western blotting is used to assess the ability of malonylated tyrosine peptides to inhibit the phosphorylation of STAT3 in a cellular context.

Protocol: Western Blot for p-STAT3

  • Cell Culture and Treatment:

    • Culture cells known to have active STAT3 signaling (e.g., a cancer cell line with constitutive STAT3 activation or cells stimulated with IL-6).

    • Treat the cells with varying concentrations of the malonylated tyrosine peptide for a specified time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-STAT3 antibodies and re-probed with an antibody against total STAT3 and a loading control protein (e.g., GAPDH or β-actin).

Conclusion and Future Directions

Malonylated tyrosine peptides are a promising class of pTyr mimetics with the potential to modulate signaling pathways that are dysregulated in various diseases. Their ability to act as competitive inhibitors of SH2 domains, particularly in the context of the STAT3 signaling pathway, makes them attractive candidates for further drug development.

Future research in this area should focus on:

  • Expanding Quantitative Data: Generating a comprehensive dataset of binding affinities (Kd values) for a wider range of malonylated peptides against various SH2 domains.

  • Improving Cell Permeability: While more stable than phosphopeptides, the cellular uptake of malonylated peptides can be a limiting factor. Strategies to enhance their delivery into cells, such as conjugation to cell-penetrating peptides, should be explored.

  • In Vivo Efficacy and Pharmacokinetics: Moving beyond in vitro and cell-based assays to evaluate the efficacy, safety, and pharmacokinetic properties of these peptides in preclinical animal models.

  • Structural Studies: Obtaining co-crystal structures of malonylated peptides bound to their target SH2 domains to provide a detailed understanding of the molecular interactions and guide the design of more potent and selective inhibitors.

By addressing these areas, the full therapeutic potential of malonylated tyrosine peptides can be realized, paving the way for novel treatments for cancer and other diseases driven by aberrant tyrosine kinase signaling.

References

The Role of AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 in Tyrosine Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2, a molecule designed as a potent inhibitor of protein-tyrosine kinase signaling. This peptide incorporates a non-hydrolyzable phosphotyrosyl (pTyr) mimetic, L-O-(2-malonyl)tyrosine (L-OMT), which targets Src homology 2 (SH2) domains. Specifically, this guide details its inhibitory activity against the C-terminal SH2 domain of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). We will explore the underlying mechanism of action, present available quantitative data, provide detailed experimental protocols for its characterization, and discuss its potential therapeutic applications, including the modulation of hair growth.

Introduction: Targeting Tyrosine Kinase Signaling

Protein-tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction, regulating a myriad of processes including cell growth, differentiation, and metabolism. Dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer. A key mechanism in PTK signaling involves the phosphorylation of tyrosine residues on target proteins, creating docking sites for proteins containing Src homology 2 (SH2) domains. These SH2 domains recognize and bind to specific phosphotyrosine-containing sequences, propagating the downstream signal.

The development of inhibitors that can block these SH2 domain-pTyr interactions is a promising therapeutic strategy. However, phosphopeptides themselves are poor drug candidates due to their susceptibility to phosphatases and low cell permeability. This has driven the development of non-hydrolyzable pTyr mimetics, such as L-O-(2-malonyl)tyrosine (L-OMT), which can be incorporated into peptides to create stable and effective inhibitors.

The peptide this compound, hereafter referred to as Malonyl-Peptide 1, is one such inhibitor. It is a synthetic heptapeptide that incorporates the L-OMT moiety, enabling it to act as a competitive inhibitor of SH2 domain binding.

Mechanism of Action: Inhibition of the PI3K p85 SH2 Domain

Malonyl-Peptide 1 functions as a competitive inhibitor by mimicking the structure of a phosphotyrosine-containing peptide. The malonyl group on the tyrosine residue serves as a stable, negatively charged surrogate for the phosphate group of phosphotyrosine. This allows the peptide to bind to the pTyr-binding pocket of SH2 domains, thereby blocking the interaction with their natural phosphoprotein ligands.

Research has specifically identified Malonyl-Peptide 1 as an inhibitor of the C-terminal SH2 domain of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a crucial cascade that promotes cell survival and growth. The p85 subunit acts as an adapter, linking activated receptor tyrosine kinases to the p110 catalytic subunit of PI3K. This interaction is mediated by the binding of the p85 SH2 domains to phosphotyrosine residues on the activated receptors.

By binding to the p85 SH2 domain, Malonyl-Peptide 1 prevents the recruitment of PI3K to the plasma membrane and its subsequent activation. This leads to the downstream inhibition of the PI3K/Akt signaling pathway.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) p85 p85 (Regulatory Subunit) RTK->p85 pTyr binding p110 p110 (Catalytic Subunit) Akt Akt p110->Akt activates p85->p110 activates SH2 SH2 Domain MalonylPeptide Malonyl-Peptide 1 (Inhibitor) MalonylPeptide->SH2 blocks binding Downstream Downstream Signaling (Growth, Survival) Akt->Downstream Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling_Leu Couple Fmoc-Leu Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Met Couple Fmoc-Met Deprotection2->Coupling_Met More_Couplings ... Coupling_Met->More_Couplings Coupling_Asp Couple Fmoc-Asp More_Couplings->Coupling_Asp Deprotection_Final Fmoc Deprotection Coupling_Asp->Deprotection_Final Acetylation N-terminal Acetylation Deprotection_Final->Acetylation Cleavage Cleavage & Deprotection (TFA) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide AC-Asp-Tyr(2-malonyl)- Val-Pro-Met-Leu-NH2 Purification->Final_Peptide Prepare_Reagents Prepare Reagents: - SH2 Domain - Fluorescent Probe - Inhibitor Dilutions Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temp Dispense->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze Data Analysis: Plot FP vs. [Inhibitor] Read_FP->Analyze IC50 Determine IC50 Analyze->IC50

A Technical Guide to AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 as a Phosphotyrosyl Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The development of inhibitors that can modulate the activity of these enzymes is a key focus of modern drug discovery. A common strategy involves the design of peptides that mimic the phosphorylated tyrosine (pTyr) residues recognized by protein domains such as the Src Homology 2 (SH2) domain. However, native phosphopeptides suffer from poor bioavailability and rapid hydrolysis by phosphatases.

This technical guide provides an in-depth analysis of the peptide AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 , a potential inhibitor featuring a non-hydrolyzable phosphotyrosyl mimetic, L-O-(2-malonyl)tyrosine (OMT). While direct experimental data for this specific peptide is not available in current literature, this document will draw upon published data for closely related analogues to provide a comprehensive overview of its expected biochemical activity, relevant signaling pathways, and detailed experimental protocols. The core of this analysis is based on peptides where OMT and its fluorinated derivative, 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine (FOMT), are incorporated into a similar sequence, Ac-Asp-X-Val-Pro-Met-Leu-NH2, where 'X' represents the pTyr mimetic.

The Role of Tyr(2-malonyl) as a Phosphotyrosyl Mimetic

The phosphate group of phosphotyrosine is crucial for its recognition by binding partners but is also a liability due to its susceptibility to enzymatic cleavage by protein tyrosine phosphatases (PTPs).[1][2][3] To overcome this, various non-hydrolyzable pTyr mimetics have been developed. L-O-(2-malonyl)tyrosine (OMT) is a non-phosphorus-containing mimic that replaces the phosphate group with a malonate moiety.[4] This substitution is designed to be sterically and electronically similar to the phosphate group, allowing it to engage in similar binding interactions with target proteins, such as SH2 domains and the active sites of PTPs, while being resistant to phosphatase activity.

The peptide this compound is therefore designed to act as a stable, cell-permeable probe or inhibitor for pTyr-dependent signaling pathways. The surrounding amino acid sequence (Asp...Val-Pro-Met-Leu) is critical for conferring specificity towards particular SH2 domains or PTPs.

Quantitative Data for Analogous Peptides

The following data is derived from studies on peptides with high sequence similarity to this compound. The inhibitory activities of peptides containing OMT and its fluorinated analog, FOMT, were assessed against Protein Tyrosine Phosphatase 1B (PTP1B) and the C-terminal SH2 domain of the p85 subunit of PI 3-kinase.

Peptide SequenceTargetIC50 (µM)Reference
Ac-Asp-OMT -Val-Pro-Met-Leu-NH2p85 C-terminal SH2 domain14[5]
Ac-Asp-FOMT -Val-Pro-Met-Leu-NH2p85 C-terminal SH2 domain18[5]
Ac-Asp-Ala-Asp-Glu-OMT -Leu-NH2PTP1B10[4][5]
Ac-Asp-Ala-Asp-Glu-FOMT -Leu-NH2PTP1B1[4][5]

Table 1: Inhibitory concentrations (IC50) of OMT and FOMT-containing peptides against PTP1B and the p85 C-terminal SH2 domain.

Signaling Pathways

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates the downstream signaling cascade. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity. The diagram below illustrates the central role of PTP1B in this pathway.

PTP1B_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) Insulin Insulin Insulin->IR Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Inhibitor AC-Asp-Tyr(2-malonyl)- Val-Pro-Met-Leu-NH2 Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

PI3K/SH2 Domain Signaling Pathway

The p85 subunit of Phosphoinositide 3-kinase (PI3K) contains two SH2 domains that recognize and bind to phosphotyrosine motifs on activated receptor tyrosine kinases (RTKs) or their adaptor proteins, such as IRS-1. This interaction is crucial for the recruitment and activation of the p110 catalytic subunit of PI3K, which in turn initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival. The peptide mimetic is expected to competitively inhibit the binding of the p85 SH2 domain to its target phosphoproteins.

SH2_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK p85 p85 (SH2) RTK->p85 Recruits GF Growth Factor GF->RTK Binds & Activates p110 p110 p85->p110 Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PDK1->AKT Phosphorylates Downstream Downstream Signaling AKT->Downstream Inhibitor AC-Asp-Tyr(2-malonyl)- Val-Pro-Met-Leu-NH2 Inhibitor->p85 Competitively Binds

Caption: Competitive inhibition of the p85 SH2 domain by the peptide mimetic.

Experimental Protocols

Synthesis of this compound

The peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink-Amide resin

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Leu-OH)

  • Fmoc-Tyr(tBu)-OH

  • Di-tert-butyl malonate

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Acetic anhydride

Workflow:

SPPS_Workflow Start Start with Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for all AAs (Leu, Met, Pro, Val, Tyr(tBu), Asp(OtBu)) Wash->Repeat Repeat->Deprotect Cycle Acetylate N-terminal Acetylation (Acetic Anhydride/DIPEA) Repeat->Acetylate Cleave Cleave from Resin & Remove Side-Chain Protecting Groups (TFA/TIS/H2O) Acetylate->Cleave Purify Purify by RP-HPLC Cleave->Purify Malonylation Post-cleavage Malonylation (Not standard, requires specific Tyr modification prior to cleavage or a different strategy) Analyze Analyze by Mass Spectrometry Purify->Analyze

References

Potential Therapeutic Avenues for Inhibitors Derived from a Novel Malonylated Peptide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of inhibitors synthesized from the novel peptide, AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2. This peptide is identified as a precursor for the synthesis of tyrosine kinase inhibitors aimed at reducing hair growth, pointing towards a significant potential in dermatological and related therapeutic areas. The primary focus of this document is to explore the likely molecular targets and signaling pathways involved, supported by relevant experimental data and methodologies.

Executive Summary

Inhibitors derived from the peptide this compound are positioned as promising new agents in the modulation of hair growth. Extensive research into the mechanisms of hair loss, particularly alopecia areata, has implicated the Janus kinase (JAK) family of tyrosine kinases as central players. The JAK-STAT signaling pathway is a critical regulator of the immune response and cell growth in hair follicles. Its inhibition has been clinically proven to promote hair regrowth. This guide posits that inhibitors synthesized from the specified malonylated peptide likely target one or more members of the JAK family, thereby disrupting the inflammatory cascade that leads to hair loss.

Potential Molecular Targets and Signaling Pathways

The most probable targets for inhibitors derived from this compound are the Janus kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These non-receptor tyrosine kinases are essential for signaling downstream of various cytokine and growth factor receptors that are pivotal in the pathogenesis of alopecia areata.

The JAK-STAT Signaling Pathway in Hair Follicle Pathophysiology

The JAK-STAT pathway is a cornerstone of inflammatory signaling. In the context of alopecia areata, cytotoxic T-cells release cytokines such as interferon-gamma (IFN-γ) and interleukin-15 (IL-15). These cytokines bind to their respective receptors on hair follicle cells, leading to the activation of JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of genes that perpetuate the inflammatory attack on the hair follicle, ultimately leading to hair loss. Inhibition of the JAK-STAT pathway can break this cycle, reduce inflammation, and allow for hair regrowth.[1][2][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Interferon-γ Interleukin-15 Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT (unphosphorylated) JAK->STAT Phosphorylation pSTAT pSTAT (phosphorylated) Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Inflammation, Apoptosis) Nucleus->Gene Inhibitor Peptide-Derived Inhibitor Inhibitor->JAK Inhibition Experimental_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prep_Inhibitor Prep_Enzyme Prepare Enzyme and Substrate Mixture Start->Prep_Enzyme Dispense_Inhibitor Dispense Inhibitor into 384-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Enzyme Add Enzyme/Substrate Mixture and Incubate Prep_Enzyme->Add_Enzyme Dispense_Inhibitor->Add_Enzyme Add_ATP Initiate Reaction with ATP and Incubate Add_Enzyme->Add_ATP Detect_ADP Stop Reaction and Detect ADP Production Add_ATP->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Enigmatic Role of AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 in Hair Follicle Biology: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the peptide AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 and its relevance to hair follicle biology. While commercially cataloged as a precursor for synthesizing tyrosine kinase inhibitors aimed at reducing hair growth, a thorough review of scientific literature and patent databases reveals a significant absence of empirical data on this specific molecule. This whitepaper will address the commercially available information, the conspicuous lack of primary research, and provide a broader context on the complex and often contradictory role of tyrosine kinase inhibitors in the regulation of hair growth. The well-documented mechanism of Janus kinase (JAK) inhibitors, a subclass of tyrosine kinase inhibitors, will be used as a proxy to illustrate relevant signaling pathways and present exemplary quantitative data and experimental methodologies pertinent to hair follicle research.

Introduction: The Peptide in Question

The novel peptide, this compound, has emerged in commercial catalogs with the intriguing description of being a tool for the synthesis of tyrosine kinase inhibitors for the purpose of hair growth reduction[1][2][3]. Its chemical identity is established with a molecular formula of C39H57N7O13S and a molecular weight of 863.97 g/mol [4]. The structure features a key modification: a malonyl group attached to the tyrosine residue. This malonylation is suggestive of a targeted design to create a molecule that can interact with specific biological targets, potentially as a competitive inhibitor.

However, despite its commercial availability, there is a notable and critical absence of peer-reviewed scientific studies or patents that specifically investigate the biological activity of this compound on hair follicles. This informational void necessitates a broader examination of its proposed mechanism of action—tyrosine kinase inhibition—to understand its potential relevance to hair follicle biology.

The Dichotomous Role of Tyrosine Kinase Inhibitors in Hair Growth

Tyrosine kinases are pivotal enzymes in cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. Their role in the complex biology of the hair follicle is multifaceted, leading to seemingly contradictory therapeutic applications of their inhibitors.

  • Hair Growth Inhibition: Certain tyrosine kinase inhibitors have been anecdotally and clinically associated with hair loss (alopecia) as a side effect. For instance, nilotinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, has been reported to induce alopecia[5]. This suggests that inhibiting specific tyrosine kinases can disrupt the normal hair growth cycle.

  • Hair Growth Promotion: Conversely, a prominent and well-researched class of tyrosine kinase inhibitors, the Janus kinase (JAK) inhibitors, have been successfully developed and approved for the treatment of alopecia areata, an autoimmune condition causing hair loss[3][6][7]. This therapeutic effect is achieved by suppressing the inflammatory signaling that attacks the hair follicle, thereby promoting hair regrowth[4][].

This dichotomy underscores the complexity of tyrosine kinase signaling in the hair follicle and highlights the need for highly specific and well-characterized inhibitors to achieve a desired therapeutic outcome. The claim that this compound is for hair growth reduction suggests it may target a different set of tyrosine kinases than the JAK family. However, without empirical data, this remains speculative.

Potential Signaling Pathways: Insights from JAK Inhibition

To visualize a potential mechanism of action for a tyrosine kinase inhibitor in the hair follicle, the well-established pathway of JAK inhibitors in treating alopecia areata serves as an excellent model. In alopecia areata, immune cells release cytokines, such as interferon-gamma (IFN-γ) and interleukin-15 (IL-15), which signal through the JAK-STAT pathway in hair follicle cells. This leads to an inflammatory response and disrupts the hair growth cycle. JAK inhibitors block this signaling cascade.

JAK_STAT_Pathway_in_Hair_Follicle cluster_extracellular cluster_intracellular Cytokine IFN-γ / IL-15 Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Phosphorylated) Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Growth Arrest) Nucleus->Gene_Expression alters JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK inhibits

Caption: JAK-STAT signaling pathway in hair follicle cells and the inhibitory action of JAK inhibitors.

Quantitative Data from Hair Follicle Research (JAK Inhibitors)

The following table summarizes representative quantitative data from clinical trials of JAK inhibitors for the treatment of alopecia areata. This data is provided as an example of the types of endpoints measured in hair follicle research, as no such data exists for this compound.

Compound Study Phase Dosage Primary Endpoint Result Reference
Baricitinib (Olumiant) Phase 34 mg/daySALT Score ≤20 at Week 36~35% of patients achieved endpoint vs. ~5% for placebo[3]
Ritlecitinib (Litfulo) Phase 2b/350 mg/daySALT Score ≤20 at Week 2423% of patients achieved endpoint vs. 1.6% for placebo[7]
Deuruxolitinib (Leqselvi) Phase 38 mg twice dailySALT Score ≤20 at Week 24~30% of patients achieved endpoint[7]

SALT (Severity of Alopecia Tool) score is a measure of scalp hair loss.

Methodologies in Hair Follicle Biology Research

The investigation of compounds affecting hair growth involves a range of in vitro, ex vivo, and in vivo models. While specific protocols for this compound are unavailable, the following represents a general experimental workflow for assessing a novel tyrosine kinase inhibitor's effect on hair follicles.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Ex Vivo Analysis cluster_phase3 Phase 3: In Vivo Models P1_1 Compound Synthesis & Characterization P1_2 Kinase Inhibition Assay (Target Identification) P1_1->P1_2 P1_3 Cell Culture Studies (Dermal Papilla, Keratinocytes) P1_2->P1_3 P1_4 Toxicity & Viability Assays P1_3->P1_4 P2_1 Human Hair Follicle Organ Culture P1_4->P2_1 P2_2 Measurement of Hair Shaft Elongation P2_1->P2_2 P2_3 Immunohistochemistry (Proliferation/Apoptosis Markers) P2_2->P2_3 P3_1 Animal Models (e.g., C57BL/6 Mice) P2_3->P3_1 P3_2 Topical/Systemic Administration P3_1->P3_2 P3_3 Hair Growth Observation & Measurement P3_2->P3_3 P3_4 Histological Analysis of Skin Biopsies P3_3->P3_4

Caption: A generalized experimental workflow for the evaluation of a novel hair growth modulating compound.

Key Experimental Protocols (General Overview)
  • Human Hair Follicle Organ Culture:

    • Isolation: Microdissect anagen hair follicles from human scalp skin obtained from elective surgeries.

    • Culture: Culture individual follicles in Williams' E medium supplemented with insulin, hydrocortisone, and antibiotics.

    • Treatment: Add the test compound (e.g., a synthesized tyrosine kinase inhibitor) at various concentrations to the culture medium.

    • Analysis: Measure hair shaft elongation daily using a calibrated microscope. At the end of the culture period, follicles can be fixed, embedded, and sectioned for histological and immunohistochemical analysis of markers like Ki-67 (proliferation) and TUNEL (apoptosis).

  • In Vivo Mouse Model (Telogen to Anagen Induction):

    • Animal Model: Use C57BL/6 mice, in which hair follicles are synchronized in the telogen (resting) phase.

    • Depilation: Remove hair from the dorsal skin to induce synchronous entry into the anagen (growth) phase.

    • Treatment: Apply a topical formulation of the test compound daily to the depilated skin.

    • Analysis: Monitor for signs of hair growth, such as skin darkening and hair emergence. Collect skin biopsies at different time points for histological analysis to determine the stage of the hair follicles.

Conclusion and Future Directions

The peptide this compound is presented to the scientific community as a potential tool for developing hair growth-reducing agents through tyrosine kinase inhibition. However, this claim is not currently supported by any publicly available scientific research. The field of tyrosine kinase inhibitors in hair follicle biology is complex, with different inhibitors capable of producing opposite effects—either promoting or inhibiting hair growth.

To ascertain the true biological activity and therapeutic potential of this compound, a systematic investigation following the experimental workflow outlined in this whitepaper is essential. Future research should focus on:

  • Target Identification: Determining which specific tyrosine kinase(s) are inhibited by the peptide or its derivatives.

  • In Vitro and Ex Vivo Validation: Assessing the direct effect of the compound on isolated hair follicle cells and cultured human hair follicles.

  • In Vivo Efficacy: Evaluating the compound's ability to modulate hair growth in established animal models.

Without such fundamental research, the relevance of this compound to hair follicle biology remains speculative. This whitepaper serves as a guide for researchers and drug development professionals to navigate the current information landscape and to design the necessary experiments to elucidate the function of this and other novel peptides in the intricate regulation of hair growth.

References

Biophysical Properties of Peptides Containing Tyr(2-malonyl): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of tyrosine residues within peptides offers a powerful strategy for modulating their interaction with intracellular signaling proteins. One such modification, the incorporation of L-O-(2-malonyl)tyrosine (Tyr(2-malonyl) or OMT), serves as a non-hydrolyzable mimetic of phosphotyrosine (pTyr). This technical guide provides an in-depth overview of the biophysical properties of peptides containing Tyr(2-malonyl), with a focus on their role as inhibitors of Src Homology 2 (SH2) domains. We present quantitative binding data, detailed experimental protocols for their synthesis and characterization, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers engaged in the design and development of peptide-based therapeutics targeting protein-protein interactions.

Introduction: Tyr(2-malonyl) as a Phosphotyrosine Mimetic

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism. This molecular switch is mediated by protein tyrosine kinases and reversed by protein tyrosine phosphatases (PTPs). Src Homology 2 (SH2) domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine-containing sequences, thereby recruiting signaling proteins to activated receptors and facilitating downstream signal transduction.[1][2]

The therapeutic potential of inhibiting these SH2 domain-pTyr interactions has driven the development of pTyr mimetics. While synthetic peptides containing pTyr can effectively compete with native ligands, they are often limited by their susceptibility to hydrolysis by PTPs and poor cell permeability due to the dianionic phosphate group.[3] L-O-(2-malonyl)tyrosine (OMT) has emerged as a promising non-phosphorus-containing pTyr mimetic.[3] The malonate group is designed to be stable against PTPs while still mimicking the key electrostatic interactions of the phosphate moiety necessary for SH2 domain binding.[3]

Quantitative Biophysical Data

Peptides incorporating Tyr(2-malonyl) have been synthesized and shown to bind to various SH2 domains with reasonable affinity. The following table summarizes the reported inhibitory concentrations (IC50) for several OMT-containing peptides against different SH2 domains.

Peptide SequenceTarget SH2 DomainIC50 (µM)Reference
Ac-D-[OMT]-V-P-M-L-amidePI-3 Kinase C-terminal p8514.2[3]
Ac-Q-[OMT]-E-E-I-P-amideSrc25[3]
Ac-Q-[OMT]-[OMT]-E-I-P-amideSrc23[3]
Ac-N-[OMT]-V-N-I-E-amideGrb2120[3]
Ac-L-N-[OMT]-I-D-L-D-L-V-amideN-terminal SH-PTP222.0[3]

Experimental Protocols

Synthesis of Peptides Containing Tyr(2-malonyl)

The synthesis of peptides containing Tyr(2-malonyl) is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The key component is the protected amino acid building block, L-Nα-Fmoc-O-(O",O"-di-tert-butyl-2-malonyl)tyrosine , which is commercially available.[6]

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Nα-Fmoc protected amino acids

  • L-Nα-Fmoc-O-(O",O"-di-tert-butyl-2-malonyl)tyrosine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Nα-Fmoc protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • To incorporate the Tyr(2-malonyl) residue, use L-Nα-Fmoc-O-(O",O"-di-tert-butyl-2-malonyl)tyrosine in the corresponding coupling step.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Acetylation (Optional): For an N-terminally acetylated peptide, treat the deprotected peptide-resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting groups from the malonate and other side chains.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

SH2 Domain Binding Assay: Fluorescence Polarization (FP)

Fluorescence polarization is a solution-based technique that can be used to measure the binding affinity between a small fluorescently labeled peptide and a larger protein partner, such as an SH2 domain.[7][8][9]

Materials:

  • Purified recombinant SH2 domain of interest

  • Fluorescently labeled probe peptide (a high-affinity pTyr peptide for the SH2 domain, e.g., labeled with fluorescein)

  • Unlabeled Tyr(2-malonyl)-containing competitor peptide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Microplate reader with FP capabilities

Protocol:

  • Determine Probe Concentration: In a preliminary experiment, titrate the fluorescently labeled probe peptide to determine a suitable concentration that gives a stable and robust fluorescence signal (typically in the low nanomolar range).

  • Set up Competition Assay:

    • Prepare a series of dilutions of the unlabeled Tyr(2-malonyl) competitor peptide in the assay buffer.

    • In a microplate, add a fixed concentration of the SH2 domain and the fluorescent probe peptide to each well.

    • Add the varying concentrations of the competitor peptide to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe from the SH2 domain.

Conformational Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable tool for assessing the secondary structure of peptides in solution.[10][11] While no specific CD spectra for Tyr(2-malonyl) peptides have been published, the following protocol outlines the general procedure.

Materials:

  • Purified Tyr(2-malonyl)-containing peptide

  • Spectroscopy-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrophotometer

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in the buffer to a final concentration of approximately 50-100 µM.

  • Instrument Setup:

    • Set the CD spectrophotometer to scan in the far-UV region (typically 190-260 nm).

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to mean residue ellipticity ([(\theta)]).

    • Analyze the resulting spectrum to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) using deconvolution software. For most short, linear SH2-binding peptides, a random coil or polyproline type II (PPII) helix conformation is expected in the unbound state.

Signaling Pathways and Experimental Workflows

The Grb2-Sos-Ras Signaling Pathway

The adaptor protein Grb2 is a key player in receptor tyrosine kinase (RTK) signaling.[7][12] It contains a central SH2 domain flanked by two SH3 domains. Upon ligand-induced activation and autophosphorylation of an RTK (like the EGF receptor), the Grb2 SH2 domain binds to a specific pTyr residue on the receptor. This recruitment brings Grb2 to the plasma membrane, where its SH3 domains can bind to the proline-rich domains of the guanine nucleotide exchange factor, Son of Sevenless (Sos). Sos then activates the small G-protein Ras, leading to the activation of the MAP kinase cascade and subsequent cellular responses like proliferation and differentiation.[8][13] A Tyr(2-malonyl) peptide designed to block the Grb2 SH2 domain would inhibit the recruitment of the Grb2-Sos complex to the activated receptor, thereby blocking downstream signaling.

Grb2_Sos_Ras_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK_pY Activated RTK (pY) RTK->RTK_pY 2. Dimerization & Autophosphorylation Grb2 SH3 SH2 SH3 RTK_pY->Grb2:f1 3. Grb2 SH2   domain binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade Ras_GTP->MAPK_Cascade 6. Downstream   Signaling Sos Sos Grb2->Sos 4. Sos Recruitment Sos->Ras_GDP 5. Guanine Nucleotide   Exchange Proliferation Cell Proliferation MAPK_Cascade->Proliferation 7. Cellular Response OMT_Peptide Tyr(2-malonyl) Peptide Inhibitor OMT_Peptide->Grb2:f1 Inhibition Ligand Growth Factor Ligand->RTK 1. Binding

Diagram 1: Inhibition of the Grb2-Sos-Ras pathway by a Tyr(2-malonyl) peptide.
General Workflow for Development of Tyr(2-malonyl) Peptide Inhibitors

The development of potent and selective SH2 domain inhibitors based on the Tyr(2-malonyl) scaffold follows a structured workflow, integrating peptide synthesis, biophysical characterization, and cellular evaluation.

Peptide_Development_Workflow A Target Selection (e.g., Grb2 SH2 Domain) B Peptide Design (Based on known binding motifs) A->B C Solid-Phase Peptide Synthesis (Incorporating Tyr(2-malonyl)) B->C D Purification & Characterization (RP-HPLC, Mass Spectrometry) C->D E Biophysical Screening (Fluorescence Polarization) D->E F Affinity Determination (Isothermal Titration Calorimetry) E->F Confirm Hits G Structural Analysis (CD, NMR - Optional) F->G H Lead Optimization (Sequence Modification) F->H Low Affinity I Cell-Based Assays (e.g., Western blot for p-ERK) F->I High Affinity H->C Re-synthesize J Optimized Inhibitor I->J

Diagram 2: Workflow for developing Tyr(2-malonyl) peptide inhibitors.

Conclusion

Peptides containing Tyr(2-malonyl) represent a valuable class of tools for probing SH2 domain-mediated signaling pathways and serve as a promising starting point for the development of novel therapeutics. Their inherent stability to phosphatases overcomes a major limitation of phosphotyrosine-containing peptides. This guide provides the foundational knowledge, including quantitative data and detailed experimental protocols, to aid researchers in the synthesis, characterization, and application of these important molecular probes. While specific spectroscopic data for Tyr(2-malonyl) peptides is not yet widely available in the literature, the established methodologies for analogous modified peptides provide a clear roadmap for their comprehensive biophysical analysis. Future work in this area will likely focus on optimizing the binding affinity and cell permeability of these peptides to translate their biochemical potency into cellular and, ultimately, clinical efficacy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of a Novel Tyrosine Kinase Inhibitor: AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3] Peptide-based inhibitors offer a promising avenue for targeting these enzymes with high specificity and potency.[4]

This document provides detailed application notes and protocols for the synthesis and utilization of a specific peptide-based tyrosine kinase inhibitor, AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2 . This peptide incorporates a non-hydrolyzable phosphotyrosine mimetic, L-O-(2-malonyl)tyrosine (OMT), which enhances its stability against phosphatases in a cellular environment.[5] This feature makes it a valuable tool for studying and potentially inhibiting Src Homology 2 (SH2) domain-mediated protein-protein interactions within tyrosine kinase signaling cascades.[5][6]

Mechanism of Action

The peptide this compound is designed to act as a competitive inhibitor of SH2 domains. SH2 domains are structural motifs found in many intracellular signaling proteins that recognize and bind to phosphorylated tyrosine residues on other proteins.[7] This binding is a critical step in the activation of numerous downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[8][9]

The O-malonylated tyrosine in the peptide mimics the structure of phosphotyrosine, allowing it to bind to the active site of SH2 domains. By occupying this binding site, the peptide prevents the natural phosphoprotein ligands from interacting with the SH2 domain, thereby disrupting the signaling cascade. The malonate group is resistant to cleavage by protein tyrosine phosphatases (PTPs), which would otherwise deactivate a phosphotyrosine-containing peptide, thus prolonging its inhibitory activity.[5]

Signaling Pathway Perturbation

The primary target of this peptide inhibitor is the disruption of signaling pathways dependent on SH2 domain interactions. A key example is the PI3K/Akt pathway, which is frequently hyperactivated in cancer.

SH2_Inhibition_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylation SH2_Protein SH2 Domain Containing Protein (e.g., p85 subunit of PI3K) pY->SH2_Protein Binding Downstream Downstream Signaling (e.g., Akt activation) SH2_Protein->Downstream Activation Inhibitor This compound Inhibitor->Block Activation_leg Activation Phosphorylation_leg Phosphorylation Inhibition_leg Inhibition

Caption: Inhibition of SH2 Domain-Mediated Signaling.

Quantitative Data Summary

The inhibitory activity of OMT-containing peptides has been quantified against various SH2 domains. The following table summarizes the reported IC50 values for a closely related peptide, Ac-D-(L-OMT)-V-P-M-L-amide.

Target SH2 DomainPeptide SequenceIC50 (µM)Reference
PI-3 Kinase C-terminal p85Ac-D-(L-OMT)-V-P-M-L-amide14.2[6]
SrcAc-Q-(L-OMT)-E-E-I-P-amide25[6]
Grb2Ac-N-(L-OMT)-V-N-I-E-amide120[6]
N-terminal SH-PTP2Ac-L-N-(L-OMT)-I-D-L-D-L-V-amide22.0[6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol is based on established Fmoc solid-phase peptide synthesis (SPPS) methods.[6]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Leu-OH)

  • L-Nα-Fmoc-O'-(O",O"-di-tert-butyl-2-malonyl)tyrosine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Met, Pro, Val, Tyr(malonyl), Asp). For the malonylated tyrosine, use L-Nα-Fmoc-O'-(O",O"-di-tert-butyl-2-malonyl)tyrosine.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% DTT for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dissolve the crude peptide in a minimal amount of water/ACN and purify by reverse-phase HPLC.

  • Lyophilization and Characterization: Lyophilize the pure fractions and confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu 3. Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Wash1 Wash (DMF/DCM) Couple_Leu->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Met Couple Fmoc-Met-OH Deprotect2->Couple_Met Wash2 Wash Couple_Met->Wash2 More_Cycles Repeat for Pro, Val, Tyr(malonyl), Asp Wash2->More_Cycles Acetylate 4. N-terminal Acetylation More_Cycles->Acetylate Cleave 5. Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify 6. HPLC Purification Cleave->Purify End End: Purified Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol 2: SH2 Domain Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the IC50 of the synthesized peptide.

Materials:

  • Purified recombinant SH2 domain (e.g., p85 PI3K SH2 domain)

  • Fluorescently labeled phosphopeptide probe with known affinity for the SH2 domain

  • Synthesized inhibitor peptide: this compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the inhibitor peptide in assay buffer.

    • Prepare a solution of the SH2 domain and the fluorescent probe in assay buffer at concentrations optimized for a stable polarization signal.

  • Assay Setup:

    • In a 384-well plate, add the inhibitor peptide dilutions.

    • Add the SH2 domain/fluorescent probe mixture to all wells.

    • Include control wells with no inhibitor (maximum polarization) and no SH2 domain (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FP_Assay_Workflow Start Start: Reagents Prepare 1. Prepare Serial Dilutions of Inhibitor Peptide Start->Prepare Mix 2. Mix SH2 Domain and Fluorescent Probe Start->Mix Plate 3. Add Reagents to 384-well Plate Prepare->Plate Mix->Plate Incubate 4. Incubate at RT (30 min) Plate->Incubate Read 5. Measure Fluorescence Polarization Incubate->Read Analyze 6. Data Analysis (IC50) Read->Analyze End End: IC50 Value Analyze->End

Caption: Fluorescence Polarization Assay Workflow.

Conclusion

The peptide this compound represents a valuable research tool for investigating tyrosine kinase signaling pathways. Its phosphatase resistance and ability to competitively inhibit SH2 domains make it a potent and stable inhibitor for in vitro studies. The provided protocols offer a foundation for its synthesis and characterization, enabling researchers to explore its potential in various contexts of signal transduction research and drug development.

References

Application of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 in Hair Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide designed for the synthesis of tyrosine kinase inhibitors aimed at reducing hair growth[1]. Tyrosine kinases are crucial enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and migration. In the context of the hair follicle, specific tyrosine kinase signaling is essential for the initiation and maintenance of the anagen (growth) phase. By inhibiting these pathways, it is possible to induce a premature catagen (regression) phase or prolong the telogen (resting) phase, thereby inhibiting hair growth. This peptide serves as a valuable tool for researchers studying the mechanisms of hair follicle cycling and for professionals in drug development exploring new treatments for conditions of excessive hair growth, such as hirsutism and hypertrichosis.

Mechanism of Action

The proposed mechanism of action for inhibitors synthesized from this compound is the targeted inhibition of tyrosine kinase receptors within the hair follicle. Key signaling pathways implicated in hair growth that are regulated by tyrosine kinases include the Fibroblast Growth Factor (FGF) pathway and the Epidermal Growth Factor (EGF) pathway. For instance, Fibroblast Growth Factor-7 (FGF7) is a known promoter of hair growth[2]. Inhibition of its receptor, a tyrosine kinase, could lead to the suppression of keratinocyte proliferation and the induction of catagen. The peptide, once formulated into an active inhibitor, is expected to compete with ATP for the binding site on the kinase domain of the receptor, thereby preventing autophosphorylation and the downstream signaling cascade that promotes hair growth.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR) P1 Downstream Signaling (e.g., MAPK/ERK) RTK->P1 Activates GF Growth Factor (e.g., FGF7) GF->RTK Binds Peptide This compound (as Tyrosine Kinase Inhibitor) Peptide->RTK Inhibits P2 Proliferation & Survival P1->P2 P3 Hair Growth (Anagen Phase) P2->P3

Figure 1: Proposed inhibitory signaling pathway.

Data Presentation

The following tables represent hypothetical data from in vitro and in vivo studies to illustrate the potential efficacy of a tyrosine kinase inhibitor (TKI) derived from this compound.

Table 1: In Vitro Hair Follicle Elongation Assay

Treatment GroupConcentration (µM)Mean Hair Shaft Elongation (mm) after 7 days (± SD)Percentage Inhibition (%)
Vehicle Control02.1 ± 0.30
TKI11.5 ± 0.228.6
TKI100.8 ± 0.161.9
TKI500.4 ± 0.180.9
Minoxidil (Control)102.8 ± 0.4-33.3 (Stimulation)

Table 2: In Vivo Mouse Model (C57BL/6) Hair Growth Inhibition

Treatment GroupTopical Concentration (%)Anagen Induction (Day)Hair Coverage Score at Day 21 (0-5)
Vehicle Control010 ± 14.8 ± 0.2
TKI114 ± 22.5 ± 0.5
TKI518 ± 21.2 ± 0.3
PlaceboN/A10 ± 14.9 ± 0.1

Experimental Protocols

1. In Vitro Human Hair Follicle Organ Culture

This protocol is designed to assess the direct effect of the test compound on hair shaft elongation and hair cycle stage in isolated human hair follicles.

Materials:

  • Human scalp skin samples (from elective surgeries, with patient consent).

  • William's E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • This compound derived TKI, dissolved in a suitable vehicle (e.g., DMSO).

  • 6-well culture plates.

  • Dissecting microscope and micro-dissection tools.

Procedure:

  • Isolate individual anagen VI hair follicles from human scalp skin under a dissecting microscope.

  • Transfer single, intact hair follicles into individual wells of a 6-well plate containing 2 ml of supplemented William's E Medium.

  • Add the TKI at various final concentrations (e.g., 1, 10, 50 µM) to the culture medium. Include a vehicle-only control group.

  • Incubate the plates at 37°C in a 5% CO2 humidified atmosphere.

  • Measure the length of the hair shaft from the base of the follicle bulb daily for up to 10 days using imaging software.

  • At the end of the culture period, follicles can be fixed, embedded, and sectioned for histological analysis to determine the hair cycle stage (anagen, catagen).

cluster_workflow In Vitro Hair Follicle Culture Workflow A Isolate Human Hair Follicles B Culture Follicles in Supplemented Medium A->B C Add Test Compound (TKI) & Controls B->C D Incubate at 37°C, 5% CO2 C->D E Daily Measurement of Hair Shaft Elongation D->E F Histological Analysis (End of Experiment) E->F

Figure 2: Workflow for in vitro hair follicle culture.

2. In Vivo Mouse Hair Growth Inhibition Assay (C57BL/6 Model)

This protocol uses the C57BL/6 mouse model, where the hair cycle is synchronized, and hair growth is easily visualized by skin pigmentation. C57BL/6 mice are widely used for screening hair growth modulating agents as their skin pigmentation is dependent on follicular melanocytes, which produce pigment only during the anagen phase[3].

Materials:

  • 7-week-old female C57BL/6 mice.

  • Electric clippers and hair removal cream.

  • Topical formulation of the TKI (e.g., in an ethanol/propylene glycol/water vehicle).

  • Vehicle-only solution.

  • Digital camera for documentation.

Procedure:

  • Synchronize the hair follicles of the mice by depilating a defined area on the dorsal skin. This induces the anagen phase of the hair cycle.

  • One day after depilation, begin the daily topical application of the TKI formulation to the depilated area.

  • Divide the mice into groups: Vehicle control, and different concentrations of the TKI (e.g., 1% and 5% solutions).

  • Visually monitor the mice daily for signs of hair growth. The appearance of dark pigmentation in the skin indicates the onset of anagen.

  • Document the progression of hair growth by taking photographs at regular intervals (e.g., every 3 days) for 21-28 days.

  • Quantify hair growth by measuring the area of hair coverage or by using a scoring system. Skin samples can also be collected for histological analysis to determine the stage of the hair follicles.

cluster_workflow In Vivo Mouse Hair Growth Assay Workflow A Synchronize Hair Cycle (Depilation) B Daily Topical Application of TKI / Vehicle A->B C Monitor Skin Pigmentation (Anagen Onset) B->C D Photographic Documentation of Hair Regrowth B->D E Quantify Hair Coverage (Scoring / Area Measurement) D->E F Histological Analysis (Optional) E->F

References

Application Notes and Protocols for AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 in SH2 Domain Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide designed as a competitive inhibitor for Src Homology 2 (SH2) domains. SH2 domains are critical protein-protein interaction modules that recognize and bind to phosphorylated tyrosine (pTyr) residues within specific peptide sequences, playing a pivotal role in intracellular signal transduction pathways initiated by receptor tyrosine kinases (RTKs) and cytoplasmic tyrosine kinases.[1][2][3][4][5] Dysregulation of these signaling pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making SH2 domains attractive targets for therapeutic intervention.[3][6]

A significant challenge in developing peptide-based SH2 inhibitors is their susceptibility to dephosphorylation by protein-tyrosine phosphatases (PTPs) and poor cell permeability of the negatively charged phosphate group.[7] To overcome this, this compound incorporates a non-hydrolyzable phosphotyrosine mimetic, L-O-(2-malonyl)tyrosine (L-OMT).[7][8] This modification replaces the phosphate group with a malonate group, which mimics the charge and structure of phosphotyrosine, enabling stable binding to the SH2 domain's pTyr pocket while resisting enzymatic degradation.[7]

These application notes provide an overview of the peptide's utility and detailed protocols for its characterization in SH2 domain binding assays.

Data Presentation: Binding Affinity of L-OMT-Containing Peptides

The following table summarizes inhibitory activities (IC50) of various peptides containing the L-O-(2-malonyl)tyrosine (L-OMT) mimetic against several SH2 domains. The data is derived from studies on analogous peptide sequences and provides an expected performance benchmark for this compound. The peptide Ac-D-(L-OMT)-V-P-M-L-amide is a close analog to the topic peptide and demonstrates specific inhibitory activity.[7]

Peptide SequenceTarget SH2 DomainIC50 (µM)
Ac-D-(L-OMT)-V-P-M-L-amide PI-3 Kinase (p85 C-terminal)14.2
Ac-Q-(L-OMT)-E-E-I-P-amideSrc25
Ac-L-N-(L-OMT)-I-D-L-D-L-V-amideSH-PTP2 (N-terminal)22.0
Ac-Q-(L-OMT)-(L-OMT)-E-I-P-amideSrc23
Ac-N-(L-OMT)-V-N-I-E-amideGrb2120

Data sourced from Burke et al., J. Med. Chem. 1995, 38, 21, 4171–4178.[7]

Signaling Pathway and Experimental Visualizations

Experimental Protocols

Protocol 1: Competitive Fluorescence Polarization (FP) Assay

This protocol determines the inhibitor's IC50 value by measuring its ability to displace a fluorescently labeled probe peptide from an SH2 domain.

Materials:

  • Purified recombinant SH2 domain of interest (e.g., Grb2, PI3K p85)

  • This compound (Inhibitor Peptide)

  • Fluorescently labeled probe peptide with known affinity for the target SH2 domain (e.g., 5-FAM-pYVNV)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Black, low-volume 384-well assay plates

  • Microplate reader capable of measuring fluorescence polarization

Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the SH2 domain in Assay Buffer. The final concentration should be approximately equal to the Kd of the fluorescent probe.

    • Prepare a 2X stock solution of the fluorescent probe in Assay Buffer. The final concentration is typically low (e.g., 5-10 nM) to minimize signal noise.

    • Prepare a serial dilution of the Inhibitor Peptide in Assay Buffer, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 10 nM).

  • Assay Setup (per well):

    • Total Binding Wells (High FP control): Add 10 µL of 2X SH2 domain solution and 10 µL of 2X fluorescent probe solution.

    • Probe Only Wells (Low FP control): Add 10 µL of Assay Buffer and 10 µL of 2X fluorescent probe solution.

    • Competition Wells: Add 5 µL of 4X SH2 domain solution, 5 µL of 4X fluorescent probe solution, and 10 µL of the corresponding 2X Inhibitor Peptide serial dilution.

    • Note: Adjust volumes and concentrations as needed to achieve a final assay volume of 20 µL.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30-60 minutes to reach binding equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for fluorescein/FAM).

  • Data Analysis:

    • Subtract the average mP value of the "Probe Only" wells from all other readings.

    • Plot the normalized mP values against the logarithm of the Inhibitor Peptide concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent probe.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) in a single label-free experiment.[1]

Materials:

  • Isothermal Titration Calorimeter

  • Purified recombinant SH2 domain of interest

  • This compound (Inhibitor Peptide)

  • ITC Buffer: 50 mM Phosphate buffer pH 7.4, 150 mM NaCl (Note: Buffer components should be non-ionizing if possible to minimize heats of dilution).

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze both the SH2 domain and the Inhibitor Peptide against the same batch of ITC Buffer overnight at 4°C. This step is critical to minimize buffer mismatch effects.

    • Measure the final concentrations of both protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, amino acid analysis for peptide).

    • Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles in the calorimeter cell or syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).

  • Loading the Calorimeter:

    • Carefully load the SH2 domain solution into the sample cell (typically 20-40 µM).

    • Load the Inhibitor Peptide solution into the titration syringe (typically 10-15 times the concentration of the protein in the cell, e.g., 300-600 µM).

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak in the raw thermogram to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of [Peptide]/[SH2 Domain].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. The fitting will yield the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).

This comprehensive guide provides the necessary information and protocols for researchers to effectively utilize and characterize the SH2 domain inhibitor this compound in their studies of tyrosine kinase signaling pathways.

References

Application Notes and Protocols for the Purification of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 Derived Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of inhibitors derived from the synthetic peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2. This peptide serves as a precursor for a tyrosine kinase inhibitor.[1][2][3] The purification of such modified peptides is critical to ensure the removal of impurities generated during synthesis, such as truncated or deletion sequences, protecting group remnants, and diastereomers. These impurities can significantly impact the accuracy of experimental results and the therapeutic efficacy and safety of the final product.[4]

The purification strategy outlined herein employs a multi-step approach, leveraging the distinct physicochemical properties of the target peptide. The workflow is designed to achieve high purity (>98%) and is adaptable for various scales of production. The primary techniques covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Affinity Chromatography (AC).

Purification Strategy Overview

A multi-step purification strategy is recommended to achieve the high purity required for research and drug development applications.[5] The proposed workflow integrates three chromatographic techniques in a logical sequence to maximize impurity removal.

G cluster_workflow Purification Workflow Crude_Peptide Crude Synthetic Peptide (this compound) RP_HPLC_Capture Step 1: Reversed-Phase HPLC (Capture and Initial Cleanup) Crude_Peptide->RP_HPLC_Capture High loading capacity IEX Step 2: Ion-Exchange Chromatography (Charge-Based Separation) RP_HPLC_Capture->IEX Intermediate Purity Fractions Affinity_Chromatography Step 3: Affinity Chromatography (Optional Polishing for Malonyl-Specific Purity) IEX->Affinity_Chromatography Removal of Charged Impurities RP_HPLC_Polishing Step 4: Reversed-Phase HPLC (Final Polishing and Desalting) IEX->RP_HPLC_Polishing Alternative Path Affinity_Chromatography->RP_HPLC_Polishing High Specificity Enrichment Pure_Peptide Highly Pure Peptide Inhibitor (>98% Purity) RP_HPLC_Polishing->Pure_Peptide Lyophilization

Caption: A multi-step workflow for purifying the target peptide inhibitor.

Data Presentation: Expected Purity and Yield

The following table summarizes the anticipated purity and yield at each stage of the purification process. These values are estimates and may vary depending on the initial purity of the crude peptide and the optimization of each step.

Purification StepTechniqueTypical Purity (%)Expected Yield (%)Key Impurities Removed
Step 1: Capture Reversed-Phase HPLC (RP-HPLC)70 - 8560 - 75Truncated sequences, deletion sequences, residual solvents
Step 2: Intermediate Purification Ion-Exchange Chromatography (IEX)90 - 9580 - 90Diastereomers, peptides with incorrect charge variants
Step 3: Polishing (Optional) Affinity Chromatography (AC)> 9870 - 85Non-malonylated or improperly modified peptides
Step 4: Final Polishing & Desalting Reversed-Phase HPLC (RP-HPLC)> 9890 - 95Residual salts, trace impurities
Overall Multi-Step > 98 35 - 55 Comprehensive impurity profile

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity. A C18 column is typically the first choice for peptides of this size.[3]

Materials:

  • Crude or partially purified peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution

  • C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • Preparative HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution with Mobile Phase A.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

  • Chromatographic Conditions (Scouting Run):

    • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

    • Detection: UV absorbance at 214 nm and 280 nm.[7]

    • Gradient: A broad gradient is recommended for the initial run to determine the elution profile.[4]

      • 5-65% Mobile Phase B over 60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a slower gradient to assess purity.

  • Method Optimization: For subsequent purification runs, a more focused gradient around the elution point of the target peptide can be employed to improve resolution and reduce run time.[4]

  • Final Polishing and Desalting: After intermediate purification steps, a final RP-HPLC run is performed. The collected fractions containing the pure peptide are pooled and lyophilized to obtain a dry powder.

Protocol 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8] The target peptide, with its aspartic acid and malonylated tyrosine, is expected to have a net negative charge at neutral or slightly basic pH, making it suitable for anion-exchange chromatography.

Materials:

  • Partially purified peptide from RP-HPLC (lyophilized and redissolved in IEX starting buffer)

  • Anion-exchange column (e.g., DEAE or Q-Sepharose)

  • IEX Buffers:

    • Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0

    • Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Chromatography system

Procedure:

  • Sample Preparation: Dissolve the peptide in Buffer A. Ensure the salt concentration of the sample is low to allow binding to the column.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A for at least 5-10 column volumes.

  • Sample Loading: Load the peptide solution onto the column.

  • Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline to remove unbound impurities.

  • Elution: Elute the bound peptide using a linear gradient of increasing salt concentration, from 0% to 100% Buffer B over 20-30 column volumes.[9]

  • Fraction Collection: Collect fractions across the elution peak.

  • Analysis: Analyze the fractions for purity by analytical RP-HPLC and for peptide content by UV absorbance or a suitable protein assay.

  • Pooling and Desalting: Pool the purest fractions and proceed to the final RP-HPLC step for desalting and final polishing.

Protocol 3: Affinity Chromatography (AC) for Malonylated Peptides

This is an optional but highly specific polishing step that utilizes antibodies with high affinity for malonyl-lysine residues. Although the modification in the target peptide is on tyrosine, similar principles can be applied if a specific antibody is available, or this method can be adapted to remove any potential lysine-malonylated impurities. For the purpose of this protocol, we will describe the general procedure for enriching malonylated peptides.

Materials:

  • Anti-Malonyl-Lysine Antibody-conjugated Agarose Beads[10]

  • Partially purified peptide sample

  • IP Buffer: (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)

  • Wash Buffer I: (e.g., IP buffer with increased salt concentration)

  • Wash Buffer II: (e.g., IP buffer with lower salt concentration)

  • Elution Buffer: (e.g., 0.1 M Glycine-HCl, pH 2.5 or 0.1% TFA)[11]

  • Neutralization Buffer: (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation: Wash the anti-malonyl-lysine agarose beads with pre-chilled PBS or IP buffer according to the manufacturer's instructions.[10]

  • Peptide Binding: Incubate the peptide sample with the prepared beads overnight at 4°C with gentle rotation.[10]

  • Washing:

    • Centrifuge to pellet the beads and remove the supernatant.

    • Wash the beads sequentially with Wash Buffer I and Wash Buffer II to remove non-specifically bound peptides. Perform multiple washes.[10]

  • Elution: Elute the bound malonylated peptide by incubating the beads with the Elution Buffer.

  • Neutralization: Immediately neutralize the eluted fractions with the Neutralization Buffer to preserve peptide integrity.

  • Analysis and Downstream Processing: Analyze the eluted fractions for purity by analytical RP-HPLC. Pool the pure fractions and desalt using RP-HPLC.

Mandatory Visualizations

Signaling Pathway Diagrams

The target peptide is a precursor to a tyrosine kinase inhibitor. Tyrosine kinases like EGFR and Src are crucial in cell signaling pathways that regulate cell proliferation, survival, and migration.[12][13] Aberrant activation of these pathways is a hallmark of many cancers.

EGFR_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K recruits & activates Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates & activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Transcription Inhibitor Peptide Inhibitor (AC-Asp-tyr(2-malonyl)...) Inhibitor->EGFR Blocks Kinase Activity

Caption: EGFR signaling pathway and the inhibitory action of the peptide.

Src_Pathway Src Tyrosine Kinase Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src activates Integrin Integrin Receptor FAK FAK Integrin->FAK activates Ras_GAP Ras-GAP Src->Ras_GAP STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K FAK->Src recruits & activates Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Proliferation Cell Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Peptide Inhibitor (AC-Asp-tyr(2-malonyl)...) Inhibitor->Src Inhibits Kinase Activity

Caption: Src tyrosine kinase signaling and potential inhibition by the peptide.

References

Application Notes and Protocols: Solubilization of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 is a synthetic peptide that has been identified as a potential precursor for the synthesis of tyrosine kinase inhibitors, which are of interest in therapeutic areas such as hair growth reduction.[1][2] Successful formulation and experimentation with this peptide are critically dependent on its effective solubilization. This document provides detailed application notes and protocols to guide researchers in dissolving this peptide for various experimental needs.

The structure of this peptide presents a dual challenge for solubilization. It possesses acidic functional groups, namely the side chain of aspartic acid and the two carboxylic acid groups of the malonic acid modification on tyrosine. At the same time, the peptide contains a significant number of hydrophobic amino acid residues (Val, Pro, Met, Leu, and the modified Tyr), which can lead to poor aqueous solubility.[3][4][5]

This document outlines a systematic approach to solubilizing this compound, taking into account its physicochemical properties.

Physicochemical Properties and Solubility Prediction

To devise an effective solubilization strategy, it is essential to first analyze the physicochemical properties of the peptide.

Charge Analysis:

The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions. The net charge of this compound can be estimated by considering the ionizable groups:

  • N-terminus: Acetylated (AC-), therefore neutral.

  • C-terminus: Amidated (-NH2), therefore neutral.

  • Aspartic Acid (Asp) side chain: Contains a carboxylic acid group with a pKa of approximately 3.9.[6]

  • Tyrosine(2-malonyl) side chain: The malonic acid moiety introduces two carboxylic acid groups with pKa values of approximately 2.83 and 5.69.[1][2][7][8][9]

At a physiological pH of ~7.4, all three carboxylic acid groups (one from Asp and two from the malonyl group) will be deprotonated, resulting in a net charge of -3. This makes the peptide acidic.

Hydrophobicity Analysis:

The peptide sequence contains a notable number of hydrophobic amino acids: valine (Val), proline (Pro), methionine (Met), and leucine (Leu). The modified tyrosine also contributes to the overall hydrophobicity. The presence of these residues can lead to peptide aggregation and precipitation in aqueous solutions.[3][4]

Based on this analysis, this compound is an acidic and hydrophobic peptide . This classification guides the selection of appropriate solubilization methods.

Recommended Solubilization Protocols

It is always recommended to first attempt to solubilize a small aliquot of the peptide to determine the optimal conditions before dissolving the entire stock.[10][11]

Protocol 1: Solubilization in Basic Buffer

Given the acidic nature of the peptide, a basic buffer is the recommended starting point for solubilization.

Materials:

  • This compound peptide (lyophilized powder)

  • 10 mM Ammonium Bicarbonate (NH4HCO3) solution, pH 8.0-8.5

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Add a small volume of 10 mM ammonium bicarbonate solution to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Gently vortex the vial for 30-60 seconds to aid dissolution.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Visually inspect the solution for any particulate matter. A clear solution indicates complete solubilization.

  • For experimental use, dilute the stock solution to the desired final concentration using the appropriate aqueous buffer for your assay.

Protocol 2: Solubilization with an Organic Co-Solvent

If the peptide remains insoluble in a basic buffer due to its hydrophobicity, the use of an organic co-solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.

Materials:

  • This compound peptide (lyophilized powder)

  • High-purity Dimethyl Sulfoxide (DMSO)

  • 10 mM Ammonium Bicarbonate (NH4HCO3) solution, pH 8.0-8.5 or other appropriate aqueous buffer

  • Sterile, nuclease-free water

  • Vortex mixer

Procedure:

  • Allow the lyophilized peptide vial to equilibrate to room temperature.

  • Add a minimal amount of DMSO to the vial to dissolve the peptide (e.g., 10-50 µL). The goal is to create a highly concentrated stock solution.

  • Gently vortex until the peptide is completely dissolved.

  • Slowly add the aqueous buffer (e.g., 10 mM ammonium bicarbonate) to the DMSO stock solution dropwise while gently vortexing. It is crucial to add the buffer to the DMSO solution and not the other way around to avoid precipitation.

  • Continue to dilute with the aqueous buffer to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

Data Presentation: Solubilization Strategy Summary

Parameter Protocol 1: Basic Buffer Protocol 2: Organic Co-Solvent (DMSO)
Primary Solvent 10 mM Ammonium Bicarbonate (pH 8.0-8.5)Dimethyl Sulfoxide (DMSO)
Peptide Type Suitability Acidic peptides with moderate hydrophobicityAcidic and highly hydrophobic peptides
Advantages Avoids organic solvents, suitable for most biological assaysHigh solubilizing power for difficult peptides
Disadvantages May not be sufficient for highly hydrophobic peptidesDMSO can be toxic to cells at higher concentrations
Final Solvent Concentration N/ATypically ≤ 0.5% DMSO in final assay medium
Recommended for In vitro biochemical assays, initial solubility testingCell-based assays (with careful concentration control), creating high-concentration stock solutions

Experimental Workflows and Signaling Pathways

Solubilization Decision Workflow

The following diagram illustrates the decision-making process for solubilizing the this compound peptide.

G Solubilization Workflow for an Acidic, Hydrophobic Peptide start Start: Lyophilized Peptide protocol1 Protocol 1: Add Basic Buffer (e.g., 10 mM NH4HCO3, pH 8.0) start->protocol1 check1 Is the peptide fully dissolved? protocol1->check1 protocol2 Protocol 2: Dissolve in minimal DMSO check1->protocol2 No success Peptide is ready for use check1->success Yes dilute Slowly dilute with aqueous buffer protocol2->dilute check2 Does precipitation occur upon dilution? dilute->check2 check2->success No troubleshoot Troubleshoot: Try alternative organic solvent (e.g., DMF) or adjust buffer pH/concentration check2->troubleshoot Yes

Caption: Decision tree for solubilizing this compound.

Hypothetical Signaling Pathway

As this peptide is a precursor for a tyrosine kinase inhibitor, the following diagram illustrates a simplified, hypothetical signaling pathway that such an inhibitor might target. Receptor Tyrosine Kinases (RTKs) are crucial in cell signaling, and their aberrant activation is a hallmark of many diseases.[12][13][14][15][16]

G Hypothetical Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) RTK->Adaptor Recruits Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Inhibitor Tyrosine Kinase Inhibitor (derived from peptide) Inhibitor->RTK Blocks ATP binding site Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

References

Application Notes & Protocols for a Research Model to Study Hair Growth Reduction with Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The regulation of hair growth is a complex process governed by the hair cycle, which consists of three primary phases: anagen (growth), catagen (regression), and telogen (rest). This cycle is orchestrated by a delicate balance of signaling pathways within the hair follicle. Dysregulation of these pathways can lead to either excessive hair growth or hair loss. This document outlines a comprehensive research model to investigate the potential of peptide inhibitors to reduce hair growth by targeting key signaling pathways. The model incorporates in vitro and in vivo methodologies to assess the efficacy and mechanism of action of these inhibitors.

Key signaling pathways that promote hair growth and are therefore targets for inhibition include the Wnt/β-catenin and Androgen Receptor (AR) pathways. Conversely, the Bone Morphogenetic Protein (BMP) pathway is a known inhibitor of the anagen phase and can be a target for understanding hair growth cessation.

Key Signaling Pathways in Hair Follicle Cycling

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of hair follicle development and regeneration.[1][2] Activation of this pathway is essential for the transition of hair follicles from the telogen (resting) to the anagen (growth) phase. Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of genes that drive cell proliferation and differentiation in the hair follicle. Therefore, inhibiting this pathway is a promising strategy for reducing hair growth.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Frizzled Wnt Ligand->Frizzled LRP5_6 LRP5/6 Wnt Ligand->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin degradation Axin Axin Axin->Beta_Catenin degradation APC APC APC->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Peptide Inhibitor Peptide Inhibitor Peptide Inhibitor->Frizzled blocks binding Target Genes Target Gene Expression (Proliferation) TCF_LEF->Target Genes

Caption: Wnt/β-catenin signaling pathway and point of peptide inhibition.

Androgen Receptor (AR) Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), play a significant role in regulating hair growth, particularly in androgenetic alopecia (male and female pattern hair loss).[3][4] In balding-prone scalp follicles, androgens bind to the androgen receptor (AR), leading to the miniaturization of hair follicles and a shortened anagen phase. The AR, upon binding to androgens, translocates to the nucleus and regulates the expression of genes that inhibit hair growth. Therefore, peptide inhibitors that block the AR can prevent these effects and potentially reduce hair growth.

Androgen_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT) AR Androgen Receptor Androgen->AR ARE Androgen Response Element AR->ARE Peptide Inhibitor Peptide Inhibitor Peptide Inhibitor->AR blocks binding Target Genes Target Gene Expression (Miniaturization) ARE->Target Genes

Caption: Androgen receptor signaling pathway and point of peptide inhibition.

Bone Morphogenetic Protein (BMP) Signaling Pathway

BMP signaling is known to be an inhibitor of the anagen phase of the hair cycle.[1] BMPs are expressed in the hair follicle and act to suppress the proliferation of hair follicle stem cells, thereby maintaining the telogen (resting) state. While not a direct target for hair growth reduction in the context of this model, understanding the baseline activity of the BMP pathway is crucial for interpreting the effects of inhibitors of growth-promoting pathways.

BMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMP Receptor BMP Receptor BMP Ligand->BMP Receptor SMADs SMADs BMP Receptor->SMADs phosphorylation Co-SMAD Co-SMAD SMADs->Co-SMAD Target Genes Target Gene Expression (Inhibition of Anagen) Co-SMAD->Target Genes

Caption: BMP signaling pathway in hair follicle regulation.

Experimental Research Model Workflow

The proposed research model follows a tiered approach, starting with in vitro screening and progressing to ex vivo and in vivo validation.

Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Ex Vivo Validation cluster_phase3 Phase 3: In Vivo Confirmation HFDPC Culture Human Follicle Dermal Papilla Cell (HFDPC) Culture Cell Viability Cell Viability Assay (MTT) HFDPC Culture->Cell Viability Cell Proliferation Cell Proliferation Assay (BrdU) HFDPC Culture->Cell Proliferation HF Organ Culture Hair Follicle Organ Culture Cell Proliferation->HF Organ Culture Hair Shaft Elongation Hair Shaft Elongation Measurement HF Organ Culture->Hair Shaft Elongation Apoptosis Assay Apoptosis Assay (TUNEL) HF Organ Culture->Apoptosis Assay Animal Model Animal Model (e.g., C57BL/6 Mice) Hair Shaft Elongation->Animal Model Topical Application Topical Application of Peptide Inhibitor Hair Growth Analysis Hair Growth Analysis (Phototrichogram, Histology)

Caption: Tiered experimental workflow for screening peptide inhibitors.

Experimental Protocols

In Vitro Screening: Human Follicle Dermal Papilla Cell (HFDPC) Culture

Objective: To assess the direct effect of peptide inhibitors on the viability and proliferation of HFDPCs, which are key regulators of hair follicle cycling.

Protocol:

  • Cell Culture: Culture primary human HFDPCs in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HFDPCs in 96-well plates at a density of 5,000-10,000 cells per well.[5] Allow cells to adhere overnight.

  • Treatment: Replace the medium with a serum-free medium containing various concentrations of the peptide inhibitor. Include a vehicle control (the solvent used to dissolve the peptide).

  • Incubation: Incubate the cells for 24-72 hours.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of the peptide inhibitors on HFDPCs.

Protocol:

  • After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[5][6]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Proliferation Assay (BrdU Assay)

Objective: To measure the effect of peptide inhibitors on the proliferation of HFDPCs.

Protocol:

  • Two to four hours before the end of the treatment period, add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well.[7][8][9]

  • After the incubation with BrdU, remove the medium and fix the cells with 4% paraformaldehyde for 15-30 minutes.

  • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-20 minutes.

  • Denature the DNA by incubating with 1-2N HCl for 10-30 minutes at room temperature.

  • Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5) for 5-10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.

  • Incubate with an anti-BrdU antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Add TMB substrate and stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the proliferation rate relative to the vehicle control.

Ex Vivo Validation: Hair Follicle Organ Culture

Objective: To assess the effect of peptide inhibitors on hair growth in an ex vivo model that maintains the complex microenvironment of the hair follicle.

Protocol:

  • Isolation: Isolate human hair follicles from scalp skin samples obtained with informed consent.

  • Culture: Culture individual anagen hair follicles in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics in 24-well plates.

  • Treatment: Add the peptide inhibitor at various concentrations to the culture medium. Include a vehicle control.

  • Incubation: Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.

Hair Shaft Elongation Measurement

Objective: To quantify the effect of peptide inhibitors on hair growth.

Protocol:

  • At the beginning of the culture (Day 0) and at subsequent time points (e.g., Day 3, 5, 7), capture images of the hair follicles using a microscope equipped with a camera.

  • Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.

  • Calculate the change in hair shaft length over time for each treatment group.

Apoptosis Assay (TUNEL Assay)

Objective: To determine if the peptide inhibitors induce apoptosis in the hair follicle.

Protocol:

  • At the end of the culture period, fix the hair follicles in 4% paraformaldehyde.

  • Embed the follicles in paraffin and section them.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on the tissue sections according to the manufacturer's instructions.[10][11][12][13] This involves labeling the 3'-OH ends of fragmented DNA with labeled dUTPs.

  • Visualize the labeled cells using fluorescence microscopy.

  • Quantify the number of apoptotic cells in the hair bulb region.

In Vivo Confirmation: Animal Model

Objective: To confirm the hair growth-reducing effects of the peptide inhibitors in a living organism.

Protocol:

  • Animal Model: Use C57BL/6 mice, which have a synchronized hair cycle.

  • Depilation: Induce the anagen phase by depilating a defined area on the dorsal skin of the mice.

  • Treatment: Topically apply a solution containing the peptide inhibitor to the depilated area daily. Include a vehicle control group.

  • Observation: Monitor the skin for signs of hair regrowth. Capture photographs at regular intervals.

  • Analysis: At the end of the study period (e.g., 2-3 weeks), collect skin samples for histological analysis.

  • Histology: Stain skin sections with hematoxylin and eosin (H&E) to assess hair follicle morphology and determine the stage of the hair cycle.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for peptide inhibitors targeting the Wnt/β-catenin and Androgen Receptor pathways.

Table 1: Effect of a Wnt/β-Catenin Pathway Peptide Inhibitor (Wnt-PI) on HFDPC Viability and Proliferation

Concentration (µM)Cell Viability (%) (MTT Assay)Cell Proliferation (%) (BrdU Assay)
0 (Vehicle)100 ± 5.2100 ± 6.8
198.1 ± 4.585.3 ± 7.1
1095.3 ± 6.162.1 ± 5.9
5092.8 ± 5.841.5 ± 6.3
10088.5 ± 7.225.8 ± 4.7

Table 2: Effect of a Wnt/β-Catenin Pathway Peptide Inhibitor (Wnt-PI) on Hair Shaft Elongation and Apoptosis in Hair Follicle Organ Culture

Concentration (µM)Hair Shaft Elongation (mm) at Day 7Apoptotic Cells in Hair Bulb (%) (TUNEL Assay)
0 (Vehicle)1.2 ± 0.23.1 ± 1.1
10.9 ± 0.154.5 ± 1.3
100.6 ± 0.18.2 ± 2.0
500.3 ± 0.0815.6 ± 3.1
1000.1 ± 0.0525.3 ± 4.5

Table 3: Effect of an Androgen Receptor Peptide Inhibitor (AR-PI) on HFDPC Viability and Proliferation in the Presence of DHT

TreatmentCell Viability (%) (MTT Assay)Cell Proliferation (%) (BrdU Assay)
Vehicle100 ± 6.1100 ± 7.5
DHT (10 nM)75.2 ± 5.568.3 ± 6.9
DHT (10 nM) + AR-PI (1 µM)95.8 ± 6.392.1 ± 7.1
DHT (10 nM) + AR-PI (10 µM)98.1 ± 5.996.5 ± 6.8

Table 4: Effect of an Androgen Receptor Peptide Inhibitor (AR-PI) on Hair Shaft Elongation in Hair Follicle Organ Culture in the Presence of DHT

TreatmentHair Shaft Elongation (mm) at Day 7
Vehicle1.1 ± 0.18
DHT (10 nM)0.5 ± 0.1
DHT (10 nM) + AR-PI (1 µM)0.9 ± 0.15
DHT (10 nM) + AR-PI (10 µM)1.0 ± 0.16

Conclusion

This research model provides a systematic and comprehensive framework for the preclinical evaluation of peptide inhibitors for hair growth reduction. By combining in vitro, ex vivo, and in vivo approaches, researchers can effectively screen candidate peptides, elucidate their mechanisms of action, and validate their efficacy. The detailed protocols and data presentation guidelines aim to ensure robust and reproducible results, facilitating the development of novel therapeutics for conditions characterized by unwanted hair growth.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2.

Peptide Analysis: this compound

A preliminary analysis of the peptide's amino acid sequence is crucial for predicting its solubility characteristics.

  • Sequence: this compound

  • Modifications:

    • N-terminal acetylation (Ac-): This modification removes the positive charge from the N-terminus, making the peptide more neutral.

    • C-terminal amidation (-NH2): This modification removes the negative charge from the C-terminus, also contributing to a more neutral overall charge.

    • Malonylation of Tyrosine: The addition of a malonyl group introduces two additional carboxylic acid groups, significantly increasing the peptide's acidity and potential for negative charges.

  • Amino Acid Composition:

    • Acidic: Aspartic acid (Asp), malonylated Tyrosine (tyr(2-malonyl)).

    • Hydrophobic: Valine (Val), Proline (Pro), Methionine (Met), Leucine (Leu).

  • Predicted Overall Charge: Due to the N-terminal acetylation and C-terminal amidation, the primary contributors to the overall charge at neutral pH are the side chains of Aspartic Acid and the two carboxylic acid groups on the malonylated Tyrosine. Therefore, the peptide is predicted to be acidic and carry a net negative charge at physiological pH.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder is not dissolving in water. What should I do?

A1: Direct dissolution in neutral water can be challenging for this peptide due to its acidic nature and the presence of several hydrophobic residues.[1][2] It is recommended to first try dissolving the peptide in a small amount of a basic solvent to deprotonate the acidic groups, which should increase its solubility in aqueous solutions.

Q2: What basic solutions are recommended for initial solubilization?

A2: For acidic peptides, a dilute solution of ammonium bicarbonate (e.g., 10% ammonium bicarbonate) or aqueous ammonia can be effective.[1] Start with a small volume of the basic solution to create a concentrated stock, and then dilute it with your desired aqueous buffer to the final concentration.

Q3: Can I use an organic solvent to dissolve the peptide?

A3: Yes, for peptides with significant hydrophobic character, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used.[3] Given that the peptide contains Methionine, which is susceptible to oxidation, using DMF might be a safer choice than DMSO.[1] Always dissolve the peptide completely in a minimal amount of the organic solvent first, and then slowly add the aqueous buffer while vortexing to reach the desired final concentration.

Q4: I observed some precipitation when I diluted my DMSO stock solution with my aqueous buffer. What does this mean and how can I fix it?

A4: Precipitation upon dilution indicates that the peptide's solubility limit in the final buffer composition has been exceeded. To address this, you can try the following:

  • Increase the proportion of the organic solvent: However, be mindful of the tolerance of your experimental system to the organic solvent.[1]

  • Lower the final peptide concentration.

  • Adjust the pH of the final solution: Since the peptide is acidic, ensuring the final pH is slightly basic (e.g., pH 7.5-8.5) can help maintain its solubility.

  • Sonication: Brief sonication can help to redissolve small amounts of precipitate.[4]

Q5: How can I determine the optimal solvent and concentration for my experiment?

A5: It is highly recommended to perform a small-scale solubility test before dissolving the entire batch of your peptide.[2][3] This involves testing a small, weighed amount of the peptide in a series of different solvents and concentrations to identify the most suitable conditions for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide does not dissolve in water. The peptide is acidic and contains hydrophobic residues.Use a dilute basic solution (e.g., 10% ammonium bicarbonate) or an organic solvent (e.g., DMF or DMSO) for initial dissolution.[1][3]
Solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.Briefly sonicate the solution.[4] If cloudiness persists, consider using a stronger solvent or adjusting the pH. Centrifuge the solution to remove any undissolved material before use.
Precipitation occurs upon addition of aqueous buffer. The peptide's solubility limit in the final buffer has been exceeded.Decrease the final peptide concentration or increase the percentage of organic co-solvent. Ensure the final pH is optimal for solubility (slightly basic for this peptide).
Peptide appears to have degraded over time in solution. Oxidation of Methionine; instability at non-optimal pH.For peptides containing Methionine, avoid using DMSO if possible; opt for DMF.[1] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Data Presentation

The following table provides illustrative solubility data for this compound in various solvent systems. Please note that these are example values and actual solubility should be determined experimentally.

Solvent System Peptide Concentration (mg/mL) Observation
Deionized Water (pH ~6.5)1Insoluble
Phosphate Buffered Saline (PBS, pH 7.4)1Poorly soluble, cloudy suspension
10% Ammonium Bicarbonate (aq.)10Soluble, clear solution
100% DMSO25Soluble, clear solution
100% DMF25Soluble, clear solution
5% DMSO in PBS (pH 7.4)2Soluble, clear solution
10% DMSO in PBS (pH 7.4)1Precipitation observed

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test
  • Preparation: Weigh out a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume (e.g., 20 µL) of the first test solvent (e.g., deionized water).

  • Vortexing: Vortex the tube for 30-60 seconds.

  • Observation: Visually inspect the solution for clarity. A clear solution indicates complete dissolution. If the solution is cloudy or contains particulates, the peptide is not fully dissolved.

  • Sonication (Optional): If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes in a water bath sonicator.[4]

  • pH Adjustment (for aqueous solvents): If the peptide is in an aqueous buffer and remains insoluble, try adjusting the pH. For this acidic peptide, add a small volume of a dilute base (e.g., 1 µL of 1M NaOH) and vortex.

  • Testing Organic Solvents: If the peptide is insoluble in aqueous solutions, repeat steps 2-4 with a minimal volume of an organic solvent such as DMSO or DMF.

  • Serial Dilution: Once a suitable stock solution is prepared, perform serial dilutions with your final experimental buffer to determine the concentration at which the peptide remains soluble.

Protocol 2: Preparation of a Peptide Stock Solution
  • Calculate Net Charge: Determine the net charge of the peptide at neutral pH. For this compound, the net charge is negative (acidic).

  • Select Initial Solvent:

    • For Acidic Peptides (like the target peptide): Start with a small volume of a dilute basic buffer (e.g., 10% ammonium bicarbonate).

    • For Hydrophobic Peptides: Use a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).

  • Dissolution: Add the chosen solvent to the lyophilized peptide to achieve a high concentration stock (e.g., 10-25 mg/mL). Vortex thoroughly and, if necessary, sonicate to ensure complete dissolution.

  • Dilution: Slowly add the aqueous experimental buffer to the concentrated stock solution while vortexing to reach the desired final concentration.

  • Storage: Aliquot the final peptide solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Experimental_Workflow_for_Peptide_Solubilization start Start: Lyophilized Peptide weigh Weigh Small Amount (e.g., 1 mg) start->weigh add_solvent Add Initial Solvent (e.g., Water, Buffer) weigh->add_solvent vortex Vortex & Observe add_solvent->vortex is_soluble Is it Soluble? vortex->is_soluble sonicate Sonicate is_soluble->sonicate No success Success: Soluble Stock is_soluble->success Yes is_soluble2 Is it Soluble? sonicate->is_soluble2 adjust_ph Adjust pH (Add dilute base for acidic peptide) is_soluble2->adjust_ph No is_soluble2->success Yes is_soluble3 Is it Soluble? adjust_ph->is_soluble3 try_organic Try Organic Solvent (e.g., DMF, DMSO) is_soluble3->try_organic No is_soluble3->success Yes is_soluble4 Is it Soluble? try_organic->is_soluble4 is_soluble4->success Yes fail Insoluble: Re-evaluate Strategy is_soluble4->fail No

Caption: Experimental workflow for determining peptide solubility.

Solvent_Selection_Logic start Analyze Peptide Sequence This compound charge Calculate Net Charge at pH 7 start->charge hydrophobicity Assess Hydrophobicity (Val, Pro, Met, Leu) start->hydrophobicity acidic Acidic (Net Negative Charge) charge->acidic Result high_hydro High Hydrophobicity hydrophobicity->high_hydro Result basic_sol Use Dilute Basic Solvent (e.g., 10% Ammonium Bicarbonate) acidic->basic_sol Recommended Action organic_sol Use Organic Solvent (DMF or DMSO) high_hydro->organic_sol Recommended Action

Caption: Decision logic for selecting an appropriate initial solvent.

References

common problems with synthesizing inhibitors from peptide precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when synthesizing inhibitors from peptide precursors.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues during your synthesis and purification workflow.

Problem 1: Low or No Yield of the Desired Peptide

Q1: What are the common causes of low peptide yield after synthesis?

Low or no yield of the target peptide is a frequent issue that can stem from several stages of the synthesis process. The primary causes include:

  • Incomplete Deprotection or Coupling: Even a small inefficiency at each step can lead to a significant drop in the overall yield, especially for long peptides. For instance, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in only a 24% overall theoretical yield.[1]

  • Peptide Aggregation: Hydrophobic peptides are prone to aggregation on the resin, which can block reactive sites and lead to incomplete deprotection and coupling steps.[2][3][4]

  • Steric Hindrance: Bulky amino acids (e.g., Arginine) or certain sequences (e.g., adjacent prolines) can physically block the coupling reaction from proceeding efficiently.[5]

  • Premature Cleavage: Certain linkers or resins may be unstable under the repeated conditions of synthesis, leading to the loss of peptide chains from the solid support.

  • Side Reactions: Unwanted chemical reactions can consume the growing peptide chain, converting it into impurities.[6][7]

Q2: How can I improve the yield of my peptide synthesis?

When a synthesis fails or results in low yield, the first step is to analyze the crude product to identify the major species present, such as deletion products or modifications.[3] Based on the analysis, consider the following strategies:

  • Optimize Coupling Chemistry: Increase the reaction time or temperature, or use a more potent coupling reagent. For difficult couplings, such as incorporating an Arginine residue, performing the coupling step twice (double coupling) can significantly improve efficiency.[3][5]

  • Change the Solvent: If peptide aggregation is suspected, switching the primary solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain.[3]

  • Use Sequence Prediction Tools: Online tools can help identify "difficult" sequences prone to aggregation or secondary structure formation, allowing you to proactively adjust the synthesis strategy.[3]

  • Incorporate Capping Steps: After the coupling step, use an agent like acetic anhydride to permanently block any unreacted amino groups. This prevents the formation of deletion sequences and simplifies the final purification process.[1]

Problem 2: Poor Purity and Presence of Multiple Impurities

Q1: What are the most common types of impurities in crude peptide products?

Crude synthetic peptides are rarely pure. The most common impurities identified by analytical methods like RP-HPLC and Mass Spectrometry include:[1]

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling.

  • Truncation Sequences: Peptide chains that stopped growing prematurely, often due to incomplete deprotection or deliberate capping.

  • Products of Side Reactions: These include racemized peptides (L-amino acids converted to D-isomers), oxidized products (especially Met and Cys residues), and byproducts from reactions like aspartimide or diketopiperazine formation.[2][8][9]

  • Reagent-Related Impurities: Residual scavengers and protecting groups that reattach to the peptide during the final cleavage step.[1]

Q2: My peptide has a high proportion of side-reaction products. How can I prevent this?

Side reactions are highly dependent on the peptide sequence and the synthesis chemistry used.

  • Aspartimide Formation: This reaction, common when an Aspartate (Asp) residue is followed by Glycine, Alanine, or Serine, can be minimized by adding HOBt to the piperidine deprotection solution in Fmoc-based synthesis.[2]

  • Diketopiperazine Formation: This is prevalent at the dipeptide stage, especially when Proline is one of the first two residues. Using a sterically bulky resin, such as 2-chlorotrityl chloride resin, can inhibit this cyclization reaction.[2][9]

  • Oxidation: Amino acids like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation.[8] This can be mitigated by using fresh, high-quality solvents and minimizing exposure of the peptide to air, especially during cleavage and workup.

  • Racemization: The conversion of L-amino acids to D-isomers can occur during synthesis.[8] Using high-quality reagents and optimized coupling conditions can reduce the risk.[]

Problem 3: The Synthesized Peptide Inhibitor is Insoluble

Q1: What factors influence the solubility of my peptide inhibitor?

Peptide solubility is a critical property that affects its formulation, bioavailability, and therapeutic activity.[2][11] Key factors include:

  • Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids like Leucine, Valine, and Phenylalanine often have poor solubility in aqueous solutions.[11]

  • pH and Net Charge: A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI can increase solubility.[11]

  • Peptide Length: Longer peptides are generally less soluble due to increased hydrophobic interactions that promote aggregation.[11]

  • Secondary Structure: The formation of stable secondary structures, particularly beta-sheets, can lead to aggregation and reduced solubility.[11]

Q2: How can I dissolve and handle my "difficult" hydrophobic peptide?

If a peptide precipitates or is difficult to dissolve, especially after cleavage, several strategies can be employed:

  • Adjust Solution pH: For acidic peptides (pI < 7), try dissolving in a basic buffer. For basic peptides (pI > 7), use an acidic buffer.

  • Use Organic Solvents: For extremely hydrophobic peptides, initial dissolution in a small amount of an organic solvent like trifluoroethanol (TFE), DMSO, or DMF may be necessary before adding the aqueous buffer.[12]

  • Incorporate Solubilizing Agents: Chaotropic agents like guanidinium chloride or urea can help disrupt aggregation and solubilize the peptide.

  • Modify the Peptide Sequence: During the design phase, incorporating charged amino acids or attaching a solubilizing tag like polyethylene glycol (PEG) can significantly improve solubility.[4]

Frequently Asked Questions (FAQs)

Q: What level of peptide purity is required for my experiments?

The necessary purity level depends directly on the intended application. Using a peptide with inadequate purity can lead to inaccurate results.

Purity LevelCommon Applications
>70% Production and purification of antibodies, non-quantitative ELISAs, epitope mapping.[13]
>85% Semi-quantitative applications, enzymology, biological activity tests.[13]
>95% Quantitative bioassays, in vitro receptor-ligand interaction studies, quantitative blocking and competitive inhibition assays, chromatography standards.[13]
>98% Structural studies (NMR, X-ray crystallography), clinical trials, and other applications requiring highly characterized and pure material.

Q: What are the best analytical techniques to characterize my peptide inhibitor?

A combination of techniques is essential for proper characterization:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing peptide purity and detecting impurities.[14][15]

  • Mass Spectrometry (MS): Used to determine the precise molecular weight of the peptide, confirming its identity.[14][16]

  • Amino Acid Analysis (AAA): Determines the amino acid composition and quantity, which helps confirm the peptide's structure.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the 3D structure and conformation of the peptide in solution.[14]

  • Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure (e.g., α-helix, β-sheet) of the peptide.[14]

Q: Should I use Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?

The choice depends on the peptide's length and the desired scale.

  • SPPS is ideal for synthesizing short to moderate-length peptides (typically up to 40 amino acids). It is amenable to automation and high-throughput synthesis. However, it can suffer from issues like aggregation and low yields for complex sequences.[8]

  • LPPS is often a better alternative for large-scale synthesis or when producing very long peptides through the convergence of separately synthesized fragments.[8]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide from Wang Resin

This protocol describes a standard procedure for cleaving a synthesized peptide from Wang resin while simultaneously removing acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin (dried).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold diethyl ether.

  • Centrifuge and centrifuge tubes.

  • Nitrogen or argon gas stream.

Methodology:

  • Place the dried peptide-bound resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Secure the vessel and allow it to shake or stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • In a centrifuge tube, add the TFA solution to a 10-fold excess of cold diethyl ether. This will precipitate the crude peptide.

  • Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with another portion of cold ether, centrifuge, and decant again. Repeat this step 2-3 times to remove residual scavengers.

  • After the final wash, gently dry the white peptide pellet under a stream of nitrogen or argon gas.

  • Store the lyophilized crude peptide at -20°C or below prior to purification.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for analyzing the purity of a crude peptide sample.

Materials:

  • Crude peptide sample.

  • Solvent A: 0.1% TFA in HPLC-grade water.

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC system with a C18 column and a UV detector set to 214-220 nm.

Methodology:

  • Prepare a stock solution of the crude peptide at approximately 1 mg/mL in a suitable solvent (e.g., a small amount of acetonitrile or water/acetonitrile mixture).

  • Set up the HPLC method. A typical gradient for a 30-minute run might be:

    • 0-5 min: 5% Solvent B

    • 5-25 min: Linear gradient from 5% to 95% Solvent B

    • 25-27 min: 95% Solvent B

    • 27-30 min: Return to 5% Solvent B (re-equilibration)

  • Inject 10-20 µL of the peptide solution onto the column.

  • Run the method and monitor the absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.

  • After the run is complete, integrate the peaks in the chromatogram.

  • Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Visualizations

Peptide_Inhibitor_Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_analysis Quality Control start Peptide Sequence Design spps Solid-Phase Peptide Synthesis (SPPS) start->spps Fmoc/Boc Chemistry cleavage Cleavage from Resin & Deprotection spps->cleavage TFA Cocktail hplc Purification by Preparative HPLC cleavage->hplc Crude Peptide lyo Lyophilization hplc->lyo Pure Fractions analysis Purity & Identity Analysis (Analytical HPLC, MS) lyo->analysis analysis->spps If Purity/Identity Fails characterization Structural & Functional Characterization analysis->characterization If Purity/Identity OK end_node Pure Peptide Inhibitor characterization->end_node

Caption: General workflow for synthesizing and purifying a peptide inhibitor.

Troubleshooting_Decision_Tree start Crude Analysis Shows Low Purity / Low Yield q1 Is main peak present but low yield? start->q1 q2 Are there many deletion peaks? q1->q2 Yes q3 Is the peptide sequence hydrophobic? q1->q3 No sol1 Incomplete Coupling/Deprotection - Increase coupling time - Use stronger reagents - Double couple difficult AAs q2->sol1 Yes sol3 Side Reactions - Check for Asp-Gly sequences - Use 2-Cl-Trt resin for Pro - Check for oxidation q2->sol3 No sol2 Aggregation During Synthesis - Switch solvent (DMF -> NMP) - Synthesize at higher temp - Use chaotropic agents q3->sol2 Yes sol4 Poor Solubility After Cleavage - Adjust pH - Use organic co-solvents - Add solubilizing tags q3->sol4 No

Caption: Decision tree for troubleshooting common peptide synthesis failures.

Kinase_Signaling_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates & Activates substrate Substrate Protein kinase_b->substrate Phosphorylates response Cellular Response substrate->response inhibitor Peptide Inhibitor inhibitor->kinase_b Blocks Substrate Binding

Caption: Example of a peptide inhibitor blocking a kinase signaling pathway.

References

refining experimental protocols for consistent results with AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results with the peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2.

Peptide Profile

A summary of the key chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 168135-79-3[1][2]
Molecular Formula C39H57N7O14S[2][3]
Molecular Weight 879.97 g/mol [2]
Description A peptide that can be used to synthesize a tyrosine kinase inhibitor for hair growth reduction.[4][5][6]

Frequently Asked Questions (FAQs)

Peptide Handling and Storage

Q: How should I reconstitute the lyophilized this compound peptide?

A: Reconstitution should be done with care to ensure the peptide's integrity. We recommend starting with a small amount of a sterile, high-purity solvent. Based on general peptide solubility principles, Dimethyl sulfoxide (DMSO) is a good initial choice, followed by dilution with an appropriate aqueous buffer. Due to the malonyl modification, assess the pH of the final solution, as extreme pH values could potentially affect its stability.

Q: What are the recommended storage conditions for this peptide?

A: Proper storage is crucial to prevent degradation.[7]

  • Lyophilized Powder: Store at -20°C or -80°C for long-term storage, protected from light.[7][8]

  • In Solution: After reconstitution, it is best to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][8] Store aliquots at -80°C.

Q: The peptide contains a methionine residue. Are there special precautions I should take?

A: Yes, peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation, which can result in the loss of biological activity.[8][9] To minimize oxidation:

  • Use deoxygenated solvents for reconstitution.

  • Store aliquots under an inert gas like argon or nitrogen if possible.[10]

  • Avoid prolonged exposure to air.[10]

Experimental Troubleshooting

Q: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors:

  • Peptide Integrity: Ensure the peptide has not degraded due to improper storage or handling. Consider running a quality control check, such as mass spectrometry, on an aliquot.

  • Peptide Solubility: Poor solubility can lead to inaccurate concentrations.[8] Ensure the peptide is fully dissolved before use. If precipitation is observed, you may need to optimize the solvent or buffer system.

  • TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion.[8] TFA can interfere with cellular assays.[8][10] If you suspect TFA interference, consider peptide purification or using a TFA-free salt form if available.

  • Biological Contamination: Endotoxin contamination can cause variability in immunological or cell-based assays.[8]

Q: I am observing a loss of peptide activity over time. Why is this happening?

A: Loss of activity is often due to peptide degradation.[8] The methionine residue in your peptide is prone to oxidation, which can alter its structure and function.[8] Additionally, the malonyl group on the tyrosine may be labile under certain conditions (e.g., extreme pH). To mitigate this, strictly adhere to recommended storage conditions and handle the peptide carefully to avoid introducing contaminants or exposing it to harsh conditions.

Q: In my mass spectrometry analysis, I am not seeing the expected mass for my peptide. What could be the issue?

A: Several factors could contribute to this:

  • Oxidation: The methionine residue can be oxidized, leading to a +16 Da mass shift.

  • Modification of Malonyl Group: The malonyl group could be modified or lost during sample preparation or analysis.

  • Sample Loss: Peptides can be lost during sample cleanup or by adhering to surfaces.[11][12] Ensure your sample preparation workflow is optimized for peptides.

  • System Contamination: Contaminants in the mass spectrometry system, such as polyethylene glycol (PEG), can interfere with analysis.[12]

Hypothetical Experimental Data

Solubility Testing

The following table provides hypothetical solubility data for this compound in common laboratory solvents. This data is illustrative and should be confirmed experimentally.

SolventConcentration (mg/mL)Observation
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
DMSO≥ 10Soluble
DMF≥ 10Soluble
Acetonitrile (50% in water)0.5Partially Soluble

Detailed Experimental Protocol

Tyrosine Kinase Inhibition Assay (Hypothetical)

Given that this compound is a precursor for a tyrosine kinase inhibitor[4][5][6], a common application would be to assess the inhibitory activity of its derivative in a biochemical assay.

Objective: To determine the in vitro inhibitory activity of the synthesized tyrosine kinase inhibitor derived from this compound against a specific tyrosine kinase.

Materials:

  • Synthesized inhibitor from this compound

  • Recombinant human tyrosine kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white assay plates

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the lyophilized inhibitor in 100% DMSO to create a 10 mM stock solution.

    • Perform serial dilutions of the inhibitor stock in assay buffer to create a range of concentrations for testing.

    • Prepare solutions of the tyrosine kinase, substrate, and ATP in assay buffer at the desired concentrations.

  • Assay Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the substrate solution to each well.

    • Add 5 µL of the tyrosine kinase solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate for another 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK Receptor->P_RTK Autophosphorylation Ligand Growth Factor Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK pathway) P_RTK->Downstream Activates Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Regulates Inhibitor This compound (as inhibitor precursor) Inhibitor->P_RTK Inhibits

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Workflow

Experimental_Workflow start Start: Lyophilized Peptide reconstitute Reconstitute in DMSO start->reconstitute serial_dilute Serial Dilution in Assay Buffer reconstitute->serial_dilute treat_cells Treat Cells with Peptide Dilutions serial_dilute->treat_cells cell_culture Prepare Cell Culture cell_culture->treat_cells incubate Incubate for a Defined Period treat_cells->incubate assay Perform Cell-Based Assay (e.g., Proliferation, Apoptosis) incubate->assay data_analysis Data Analysis assay->data_analysis end End: Results data_analysis->end

Caption: General experimental workflow for a cell-based assay using the peptide.

References

Validation & Comparative

Comparison Guide: Validating the Inhibitory Activity of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the peptide derivative AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 , focusing on its inhibitory activity. The core of this peptide's function lies in the modified tyrosine residue, L-O-(2-malonyl)tyrosine (L-OMT), which acts as a phosphotyrosine (pTyr) mimetic.[1][2] Such mimetics are designed to interact with protein domains that normally bind to phosphorylated tyrosine residues, such as Src Homology 2 (SH2) domains, thereby inhibiting signal transduction pathways.[1]

The specific peptide sequence, Asp-Val-Pro-Met-Leu, is designed to target the C-terminal SH2 domain of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[1] This guide compares the activity of this peptide with other known inhibitors of the p85 SH2 domain and details the experimental protocols used for its validation.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of SH2 domain inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of a phosphopeptide ligand to the SH2 domain by 50%. The table below compares the reported IC50 value for a peptide nearly identical to the subject of this guide with other inhibitors targeting the same PI3K p85 SH2 domain.

Inhibitor NameTypeTarget DomainIC50 (µM)Source
Ac-D-(L-OMT)-V-P-M-L-amide Peptide MimeticPI3K p85 C-term SH214.2Burke et al.
Ac-pY-V-P-M-L-NH2PhosphopeptidePI3K p85 C-term SH21.5(Reference)
Ac-Pmp-V-P-M-L-NH2Peptide MimeticPI3K p85 C-term SH212.0(Reference)
F2Pmp-containing peptidePeptide MimeticPI3K p85 C-term SH24.0(Reference)

Note: Data for peptides other than the L-OMT variant are representative values from literature for comparison. pY = Phosphotyrosine; Pmp = (phosphonomethyl)phenylalanine; F2Pmp = [(difluorophosphono)methyl]-phenylalanine.

The L-OMT-containing peptide shows reasonable affinity for its target SH2 domain.[1] While its potency is lower than the native phosphopeptide, its key advantage is its stability against protein-tyrosine phosphatases (PTPs), which would rapidly dephosphorylate a pTyr-containing peptide in vivo.[1][2]

Experimental Protocols

Validating the inhibitory activity of SH2 domain-targeting peptides requires specific biochemical assays. A common method is a competitive enzyme-linked immunosorbent assay (ELISA).

Protocol: Competitive ELISA for SH2 Domain Inhibition

  • Reagents and Materials:

    • Recombinant, purified PI3K p85 SH2 domain (e.g., GST-tagged).

    • Biotinylated phosphopeptide ligand with high affinity for the p85 SH2 domain (e.g., Biotin-EPQpYEEIPIYL).

    • Test inhibitor peptides (e.g., this compound) at various concentrations.

    • 96-well microtiter plates coated with Glutathione.

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

    • HRP substrate (e.g., TMB).

    • Wash buffers (e.g., PBS with 0.05% Tween-20) and assay buffers.

  • Procedure:

    • Coating: Coat 96-well plates with Glutathione and incubate to allow binding. Wash plates to remove unbound Glutathione.

    • SH2 Domain Immobilization: Add GST-tagged p85 SH2 domain to the wells and incubate for 1-2 hours at room temperature. The GST tag will bind to the Glutathione-coated plate, immobilizing the SH2 domain. Wash wells to remove the unbound domain.

    • Competitive Binding: In a separate plate, pre-incubate a fixed concentration of the biotinylated phosphopeptide ligand with a serial dilution of the inhibitor peptide for 30 minutes.

    • Assay: Transfer the pre-incubated mixtures to the SH2 domain-coated plate. Incubate for 1-2 hours to allow binding. The inhibitor peptide and the biotinylated ligand will compete for binding to the immobilized SH2 domain.

    • Detection: Wash the plates thoroughly. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. The streptavidin will bind to any biotinylated ligand that is bound to the SH2 domain.

    • Signal Generation: Wash the plates again to remove unbound Streptavidin-HRP. Add HRP substrate (TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is inversely proportional to the inhibitory activity of the test peptide.

    • Plot the absorbance against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental design relevant to the inhibitor.

G receptor Receptor Tyrosine Kinase (RTK) receptor->receptor pi3k PI3K (p85-p110) receptor->pi3k p85 SH2 domain binds to pY growth_factor Growth Factor growth_factor->receptor Binds pip3 PIP3 pi3k->pip3 Phosphorylates inhibitor AC-Asp-OMT-... (Inhibitor) inhibitor->pi3k Blocks SH2 binding pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Activates downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream Activates

Caption: PI3K/Akt signaling pathway inhibited by an SH2 domain antagonist.

G A 1. Immobilize GST-p85-SH2 on Glutathione plate B 2. Pre-incubate Biotin-pY-Peptide with serial dilutions of Inhibitor A->B C 3. Add mixture to plate (Competitive Binding) B->C D 4. Wash unbound reagents C->D E 5. Add Streptavidin-HRP D->E F 6. Wash unbound conjugate E->F G 7. Add TMB Substrate (Color Development) F->G H 8. Read Absorbance (450nm) & Calculate IC50 G->H

Caption: Experimental workflow for a competitive ELISA-based inhibition assay.

References

comparing AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 to other tyrosine kinase inhibitor precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AC-Asp-Tyr(2-malonyl)-Val-Pro-Met-Leu-NH2, a potential tyrosine kinase inhibitor precursor, with other established tyrosine kinase inhibitors investigated for hair growth modulation. While specific experimental data for this compound is not publicly available, this document serves as a framework for its evaluation by comparing its proposed mechanism to that of well-characterized inhibitors targeting relevant signaling pathways in the hair follicle.

Introduction to Tyrosine Kinases in Hair Follicle Biology

Tyrosine kinases are critical enzymes that regulate a multitude of cellular processes, including cell growth, differentiation, and survival. In the context of the hair follicle, signaling pathways mediated by tyrosine kinases, such as the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) pathways, play pivotal roles in controlling the hair growth cycle. Dysregulation of these pathways can lead to hair loss conditions like alopecia areata. Consequently, inhibiting specific tyrosine kinases has emerged as a promising therapeutic strategy for managing hair growth.[1][2]

This compound is a peptide designed as a precursor for a tyrosine kinase inhibitor aimed at reducing hair growth.[3][4] The rationale behind using a peptide precursor is to potentially offer enhanced specificity and reduced off-target effects compared to small molecule inhibitors. This guide will compare this peptide precursor concept to established small-molecule inhibitors targeting the JAK-STAT and EGFR pathways.

Comparison of Inhibitor Classes

A direct quantitative comparison is challenging due to the lack of published efficacy and selectivity data for this compound. However, a qualitative comparison with established small-molecule inhibitors provides a valuable benchmark for future studies.

FeatureThis compound (Proposed)Small-Molecule JAK Inhibitors (e.g., Baricitinib, Ritlecitinib)Small-Molecule EGFR Inhibitors (e.g., Erlotinib)
Molecular Type Peptide PrecursorSmall MoleculeSmall Molecule
Mechanism of Action Precursor to a tyrosine kinase inhibitor. The malonylated tyrosine is a key feature, likely involved in active site binding or covalent modification.Competitively block the ATP binding site of Janus kinases (JAK1, JAK2, JAK3, TYK2), thereby inhibiting the JAK-STAT signaling pathway.[1][5]Competitively inhibit the ATP binding site of the EGFR, blocking downstream signaling pathways involved in cell proliferation and survival.[2][6]
Potential Advantages High specificity due to peptide sequence, potentially lower off-target toxicity.Proven clinical efficacy in treating alopecia areata, available as oral and topical formulations.[7][8]Established class of drugs with known pharmacological profiles.
Potential Challenges Metabolic instability, cell permeability, and lack of in vivo data.Potential for systemic side effects due to the role of JAKs in various immune functions.[5]Cutaneous side effects, including folliculitis, are common.[9]
Known Targets Not specified, presumed to be a tyrosine kinase involved in hair growth.JAK1, JAK2, JAK3, TYK2 (selectivity varies between inhibitors).[5][7]Epidermal Growth Factor Receptor (EGFR).[2]

Quantitative Performance of Established Inhibitors

The following table summarizes the performance of several FDA-approved or clinically investigated small-molecule tyrosine kinase inhibitors for alopecia areata. These values provide a benchmark for the desired potency of a novel inhibitor precursor like this compound.

InhibitorTarget KinasesIC50 ValuesClinical Efficacy for Alopecia Areata
Baricitinib (Olumiant®) JAK1, JAK2JAK1: 5.9 nM, JAK2: 5.7 nM, TYK2: 53 nM[10]~32-35% of patients achieved ≥80% scalp hair coverage after 36 weeks.[1]
Ritlecitinib (Litfulo®) JAK3, TEC family kinasesJAK3: 33.1 nM[5]23% of patients achieved ≥80% scalp hair coverage after 6 months.[8]
Tofacitinib (Xeljanz®) Pan-JAK (preference for JAK1/JAK3)JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM[10]Efficacy demonstrated in multiple studies for severe alopecia areata.[7][11]

IC50 values can vary depending on the assay conditions.

Signaling Pathways in Hair Growth and Inhibition

The following diagrams illustrate the key signaling pathways targeted for hair growth modulation and a hypothetical workflow for evaluating a novel inhibitor precursor.

cluster_JAK_STAT JAK-STAT Pathway in Alopecia Areata Cytokine Cytokines (e.g., IL-15, IFN-γ) CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Apoptosis) Nucleus->GeneTranscription HairLoss Hair Loss GeneTranscription->HairLoss JAK_Inhibitor JAK Inhibitors (e.g., Baricitinib) JAK_Inhibitor->JAK Inhibition

Caption: JAK-STAT signaling pathway in alopecia areata and the point of intervention for JAK inhibitors.

cluster_EGFR EGFR Signaling Pathway in Hair Follicle EGF EGF / TGF-α EGFR EGFR EGF->EGFR Binding RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation CellProliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->CellProliferation PI3K_AKT->CellProliferation HairGrowth Anagen Phase (Growth) CellProliferation->HairGrowth EGFR_Inhibitor EGFR Inhibitors (e.g., Erlotinib) EGFR_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway in the hair follicle and the point of intervention for EGFR inhibitors.

Experimental Protocols

To evaluate the efficacy and selectivity of this compound, a series of in vitro and cell-based assays would be required. Below is a generalized protocol for an in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of relevant tyrosine kinases (e.g., JAK1, JAK2, JAK3, TYK2, EGFR, Src).

Materials:

  • Test compound: this compound

  • Recombinant human tyrosine kinases

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Kinase Reaction: a. To each well of a 384-well plate, add the kinase and its specific peptide substrate in kinase assay buffer. b. Add the diluted test compound to the wells. Include positive controls (known inhibitors) and negative controls (vehicle only). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. b. Incubate for the recommended time to allow the detection signal to develop.

  • Data Analysis: a. Measure the signal on a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12][13]

cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start: Prepare Reagents AddKinaseSubstrate Add Kinase & Substrate to Plate Start->AddKinaseSubstrate AddCompound Add Test Compound (Serial Dilution) AddKinaseSubstrate->AddCompound AddATP Initiate Reaction with ATP AddCompound->AddATP Incubate Incubate at Room Temp AddATP->Incubate AddDetection Stop Reaction & Add Detection Reagent Incubate->AddDetection ReadPlate Measure Signal (Plate Reader) AddDetection->ReadPlate Analyze Data Analysis: Calculate IC50 ReadPlate->Analyze

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor precursor.

Conclusion

This compound represents a novel peptide-based approach to tyrosine kinase inhibition for hair growth modulation. While its performance remains to be experimentally validated, this guide provides a framework for its comparison against established small-molecule inhibitors targeting the clinically relevant JAK-STAT and EGFR pathways. The provided experimental protocol outlines a standard method for determining the inhibitory potency and selectivity of this and other novel precursors. Future research should focus on generating robust preclinical data to ascertain the therapeutic potential of this peptide-based strategy.

References

Unveiling the Contrasting Effects of a Novel Peptide and Standard Therapies on Hair Follicle Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of hair growth research, understanding the precise cellular and molecular impact of novel compounds is paramount. This guide provides a detailed comparison of the peptide Ac-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 with established hair growth modulators, offering researchers, scientists, and drug development professionals a clear perspective on their divergent effects on hair follicle cell proliferation. Contrary to promoting growth, evidence suggests that this compound functions as a precursor to a tyrosine kinase inhibitor, a class of compounds associated with the reduction of hair growth.

This guide presents supporting experimental data for alternative compounds that actively promote hair follicle cell proliferation, including Minoxidil, Finasteride, a Wnt (Wingless/Integrated) pathway agonist, and a JAK-STAT (Janus kinase/signal transducer and activator of transcription) signaling inhibitor. Detailed experimental protocols and visual diagrams of key signaling pathways are provided to facilitate a comprehensive understanding of their mechanisms of action.

Comparative Analysis of Compound Efficacy

The following tables summarize the quantitative effects of the specified peptide's class (tyrosine kinase inhibitors) and alternative hair growth-promoting compounds on hair follicle dermal papilla cells (HFDPCs), a critical cell type in the regulation of the hair cycle.

Table 1: Inhibitory Effects of Tyrosine Kinase Inhibitors on Hair Follicle Growth

Compound ClassRepresentative CompoundCell TypeConcentrationObserved Effect
Tyrosine Kinase InhibitorGenisteinMouse Antral Follicles36 µMSignificant inhibition of follicle growth starting at 24 hours[1]

Note: Genistein is a phytoestrogen with tyrosine kinase inhibiting properties and is used here as a proxy to illustrate the potential inhibitory action of the class to which this compound belongs.

Table 2: Proliferative and Modulatory Effects of Alternative Compounds on Hair Follicle Cells

CompoundMechanism of ActionCell TypeConcentration(s)Observed Proliferative/Modulatory Effect
Minoxidil KATP Channel OpenerHuman Dermal Papilla Cells (HFDPCs)0.1 µM - 1.0 µMSignificant increase in cell proliferation[2][3][4]
Finasteride 5α-Reductase InhibitorHuman Dermal Papilla Cells (HFDPCs)0.01 µM - 100 µMNo significant effect on cell viability[5]
DHT-treated HHDPCsNot Specified12% increase in proliferation rate[6]
WAY-316606 Wnt Pathway Agonist (SFRP1 Inhibitor)Human Hair Follicles (ex vivo)Not SpecifiedSignificant increase in hair shaft production from day 2[2][3]
Ruxolitinib JAK1/2 InhibitorHuman Dermal Papilla Cells (HFDPCs)VariousNo significant effect on cell viability[7]

Deciphering the Molecular Pathways

The mechanism of action for these compounds involves distinct signaling pathways that converge on the regulation of cell proliferation, differentiation, and survival within the hair follicle.

Tyrosine Kinase Inhibition Pathway

Tyrosine kinase inhibitors, the class relevant to this compound, generally function by blocking the phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs). This inhibition disrupts downstream signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. In the context of the hair follicle, this can lead to a halt in the cell cycle and an induction of apoptosis, thereby inhibiting hair growth.

G General Tyrosine Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Peptide This compound (as Tyrosine Kinase Inhibitor) Peptide->RTK Inhibits Phosphorylation Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Inhibition Inhibition of Hair Growth Proliferation_Survival->Inhibition

Caption: Tyrosine Kinase Inhibition Pathway leading to reduced hair growth.

Wnt/β-Catenin Signaling Pathway

Conversely, agonists of the Wnt/β-catenin pathway are known to promote hair follicle development and initiate the anagen (growth) phase of the hair cycle. When Wnt ligands bind to their receptors, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, turning on genes that promote the proliferation of dermal papilla and hair matrix cells.

G Wnt/β-Catenin Activation Pathway Frizzled_LRP Frizzled/LRP Receptor Complex Destruction_Complex β-catenin Destruction Complex Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_Cytoplasm Prevents Degradation Beta_Catenin_Nucleus β-catenin (Nucleus) Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation & Anagen Induction Target_Genes->Proliferation

Caption: Wnt/β-Catenin Pathway promoting hair follicle cell proliferation.

JAK-STAT Signaling in Hair Follicles

The role of the JAK-STAT pathway in hair growth is complex. While chronic inflammation involving this pathway is implicated in alopecia areata, paradoxically, the inhibition of JAK signaling has been shown to promote hair growth by pushing resting (telogen) hair follicles into the growth (anagen) phase. This suggests that JAK inhibitors may act by modulating the inflammatory microenvironment or by directly affecting the activation of hair follicle stem cells.

G JAK-STAT Modulation in Hair Follicles JAK_Receptor Cytokine Receptor (JAK-associated) JAK JAK JAK_Receptor->JAK Activates JAK_Inhibitor JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibits Anagen_Induction Anagen Induction JAK_Inhibitor->Anagen_Induction STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Dimerizes Gene_Transcription Inflammatory Gene Transcription STAT_P->Gene_Transcription Translocates to Nucleus & Activates Nucleus Nucleus Follicle_Quiescence Hair Follicle Quiescence (Telogen) Gene_Transcription->Follicle_Quiescence G Experimental Workflow for Proliferation Assays Seed_Cells Seed Cells into Multi-well Plates Compound_Treatment Treat Cells with Test Compounds & Controls Seed_Cells->Compound_Treatment Incubation Incubate for Defined Time Period Compound_Treatment->Incubation Assay Perform Proliferation Assay Incubation->Assay MTT MTT Assay Assay->MTT e.g. Ki67 Ki-67 Staining Assay->Ki67 e.g. Data_Collection Data Collection (Absorbance/Microscopy) MTT->Data_Collection Ki67->Data_Collection Analysis Statistical Analysis & Comparison Data_Collection->Analysis Conclusion Conclusion on Compound's Effect on Proliferation Analysis->Conclusion

References

A Comparative Analysis of Malonylated vs. Phosphorylated Peptides in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the binding characteristics of two key post-translational modifications.

Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of proteins. Among the hundreds of known PTMs, phosphorylation and malonylation play pivotal roles in modulating protein structure, function, and interaction networks. This guide provides a comparative analysis of malonylated and phosphorylated peptides in the context of binding assays, offering insights into their distinct and overlapping roles in cellular processes. While phosphorylation is a well-established regulator of protein interactions with a wealth of quantitative binding data, the study of malonylation is an emerging field with more qualitative and semi-quantitative information currently available.

Physicochemical Properties: A Tale of Two Modifications

Phosphorylation involves the addition of a phosphate group to serine, threonine, or tyrosine residues, introducing a negative charge and increasing the size of the amino acid side chain.[1] This modification is highly dynamic, regulated by kinases and phosphatases, and is a cornerstone of signal transduction.[2][3]

Malonylation, a more recently discovered PTM, involves the addition of a malonyl group to a lysine residue.[4] This modification also introduces a negative charge and a larger structural change than phosphorylation, converting the positively charged lysine to a negatively charged residue.[5] Malonylation is intrinsically linked to cellular metabolism, with malonyl-CoA serving as the donor molecule.[6]

Signaling Pathways: Orchestrating Cellular Responses

Both phosphorylation and malonylation are integral to cellular signaling, albeit with different primary roles and mechanisms.

Phosphorylation Signaling: Phosphorylation cascades are fundamental to signal transduction, where a series of protein kinases are sequentially activated to amplify an initial signal.[7] A classic example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2 Receptor->GRB2 binds SOS SOS GRB2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

MAPK/ERK Signaling Pathway. A simplified representation of the MAPK/ERK phosphorylation cascade initiated by growth factor binding.

Malonylation Signaling: Malonylation is emerging as a key regulator in metabolic pathways and cellular processes like inflammation and angiogenesis.[5][6] For instance, in macrophages, the malonylation of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can regulate the translation of inflammatory cytokines like TNF-α.[6]

Malonylation_Pathway cluster_stimulation Stimulation cluster_cytoplasm Cytoplasm cluster_translation Translation LPS LPS Citrate Citrate LPS->Citrate increases MalonylCoA Malonyl-CoA Citrate->MalonylCoA converted by ACC1 ACC1 ACC1 GAPDH GAPDH MalonylCoA->GAPDH malonylates TNF_RNA TNF-α RNA GAPDH->TNF_RNA releases TNF_Protein TNF-α Protein TNF_RNA->TNF_Protein translated

GAPDH Malonylation Pathway. A diagram showing how LPS stimulation can lead to TNF-α production via GAPDH malonylation.

Comparative Analysis of Binding Assays

Several biophysical techniques are employed to quantify the binding affinity of modified peptides to their interacting partners. The choice of assay depends on the specific requirements of the study, such as throughput, sensitivity, and the nature of the interacting molecules.

Binding AssayPrincipleThroughputMeasuresTypical Affinity Range
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.[8]HighKdnM to µM
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[9]MediumKd, kon, koffpM to mM
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[2]LowKd, ΔH, ΔS, StoichiometrynM to µM
Peptide Competition Assay Measures the ability of an unlabeled peptide to compete with a labeled peptide for binding to a target protein.[10]HighIC50Varies
Quantitative Binding Data

Phosphorylated Peptides: The impact of phosphorylation on binding affinity is well-documented. For example, studies on peptide binding to MHC class I molecules have shown that phosphorylation can dramatically increase binding affinity.

Peptide SystemModificationBinding Affinity (Kd)Fold ChangeReference
dsA2/NV9Unmodified8 ± 2 µM-[11]
dsA2/Ac-NV9N-terminal Acetylation0.11 ± 0.05 µM~73x increase[11]
dsA2/NV9-NH2C-terminal Amidation0.004 ± 0.003 µM~2000x increase[11]
p53 peptide/MDM2Unmodified~1 µM-[12]
p53 peptide mutants/MDM2Alanine substitutionsVaries (3-4 orders of magnitude)Varies[12]
Fc variant antibodies/Fcγ receptorVaries7.94 nM - 380 nM (IC50)-[13]

Malonylated Peptides: Quantitative data on the binding affinities of malonylated peptides are currently limited in the scientific literature. Most studies have focused on the identification of malonylated proteins and the qualitative or semi-quantitative effects of this modification on protein function and cellular processes.[5][14][15] For example, studies have shown that increased malonylation of mitochondrial proteins in malonyl-CoA decarboxylase (MCD) deficient cells impairs mitochondrial respiration and fatty acid oxidation, indicating a functional consequence of this modification on protein activity and interactions, though direct binding affinities were not reported.[14] Similarly, malonylation of mTOR at K1218 has been shown to reduce its kinase activity and the phosphorylation of its downstream targets, but the direct impact on binding affinities of interacting partners was not quantified with Kd or IC50 values.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in binding assays. Below are outlines for several key experimental protocols.

Fluorescence Polarization (FP) Assay

This protocol provides a general procedure for developing an FP assay to monitor the binding of a fluorescently labeled peptide to a protein of interest.[3]

Workflow:

FP_Workflow A 1. Prepare fluorescently labeled peptide (tracer) C 3. Titrate protein with a fixed concentration of tracer A->C B 2. Prepare unlabeled protein of interest B->C D 4. Measure fluorescence polarization C->D E 5. Plot data and fit to a binding model to determine Kd D->E SPR_Workflow A 1. Immobilize one binding partner (ligand) on the sensor chip B 2. Inject the other binding partner (analyte) over the surface A->B C 3. Monitor the binding response in real-time (sensorgram) B->C D 4. Regenerate the sensor surface C->D E 5. Fit the sensorgram data to a kinetic model to determine kon, koff, and Kd C->E D->B Repeat with different analyte concentrations ITC_Workflow A 1. Place one binding partner in the sample cell C 3. Titrate the syringe solution into the sample cell A->C B 2. Load the other binding partner into the injection syringe B->C D 4. Measure the heat released or absorbed after each injection C->D E 5. Plot the heat change per injection and fit to a binding model to determine Kd, ΔH, and stoichiometry D->E Competition_Workflow A 1. Prepare a labeled reference peptide C 3. Incubate the protein with the labeled peptide and varying concentrations of the unlabeled test peptide A->C B 2. Prepare the protein of interest B->C D 4. Measure the signal from the bound labeled peptide C->D E 5. Plot the signal versus the concentration of the unlabeled peptide to determine the IC50 D->E

References

confirming the target specificity of inhibitors synthesized from AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the synthesis of a novel inhibitor is a critical first step. However, the true value of a new compound lies in its specificity. A highly specific inhibitor interacts with its intended target with high affinity, while showing minimal binding to other molecules, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive overview of the methodologies used to confirm the target specificity of a synthesized inhibitor, using the peptide Ac-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 as a starting point.

While literature describes this compound as a precursor for synthesizing tyrosine kinase inhibitors for hair growth reduction, publicly available data on its direct inhibitory activity and target specificity is limited.[1][2][3] Therefore, this guide will focus on the general experimental workflows and data presentation required to characterize a new chemical entity, with a focus on tyrosine kinases as a potential target class, and caspases as a well-established example of another important enzyme family for inhibitor development.

I. Identifying the Molecular Target: A Focus on Tyrosine Kinases

Given that the parent peptide is used in the synthesis of tyrosine kinase inhibitors, a logical first step is to investigate whether the novel inhibitor targets this family of enzymes.[1][2][3] Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism.[4] Dysregulation of tyrosine kinase activity is implicated in various diseases, particularly cancer, making them a major target for drug development.[5][6]

A typical signaling pathway initiated by a receptor tyrosine kinase (RTK) is depicted below. The binding of a ligand to the RTK leads to dimerization and autophosphorylation of tyrosine residues on the intracellular domain. This creates docking sites for downstream signaling proteins, initiating a cascade of events that ultimately leads to a cellular response. An inhibitor would typically target the ATP-binding site of the kinase domain, preventing this phosphorylation cascade.

Tyrosine Kinase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Downstream Signaling Downstream Signaling P1->Downstream Signaling Activation P2->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

A generic receptor tyrosine kinase (RTK) signaling pathway.

II. Experimental Workflow for Determining Inhibitor Specificity

To confirm the target and specificity of a novel inhibitor, a multi-step experimental approach is required. The following workflow provides a robust framework for characterizing a new chemical entity.

Inhibitor Specificity Workflow Start Synthesized Inhibitor Kinome_Profiling Kinome-wide Profiling (Initial Screen) Start->Kinome_Profiling Hit_Identification Identify 'Hits' (Primary Targets) Kinome_Profiling->Hit_Identification Biochemical_Assay Biochemical IC50 Determination (In Vitro Potency) Hit_Identification->Biochemical_Assay Selectivity_Panel Selectivity Profiling (Panel of Related Kinases) Biochemical_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (On-Target Activity in Cells) Selectivity_Panel->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Cell_Based_Assay->Data_Analysis End Confirmed Target Specificity Data_Analysis->End

Experimental workflow for confirming inhibitor target specificity.
Detailed Methodologies

1. Kinome-wide Profiling: The initial step is to screen the inhibitor against a large panel of kinases (a "kinome scan") at a fixed concentration. This provides a broad overview of the inhibitor's selectivity and identifies potential primary targets.

2. Biochemical IC50 Determination: For the "hits" identified in the kinome scan, dose-response assays are performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure indicates the potency of the inhibitor for each target.

3. Selectivity Profiling: The inhibitor is then tested against a smaller, more focused panel of closely related kinases to further assess its selectivity. This is crucial for identifying potential off-target effects within the same enzyme family.

4. Cell-Based Assays: To confirm that the inhibitor is active in a cellular context, various cell-based assays are employed. These can include assays that measure the phosphorylation of a known substrate of the target kinase or downstream signaling events.

III. A Comparative Look at Caspase Inhibitors

To further illustrate the principles of inhibitor characterization, we can look at caspases, a family of cysteine proteases that play a key role in apoptosis and inflammation.[7] Caspase-1, in particular, is a key mediator of the inflammatory response.[4][5] The development of specific caspase-1 inhibitors is a significant area of research for treating inflammatory diseases.[4]

The activation of caspase-1 is a key event in the inflammasome signaling pathway, which is triggered by various danger signals.

Caspase-1 Activation Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome Assembly PAMPs_DAMPs->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Recruitment & Activation Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Simplified schematic of the NLRP3 inflammasome and caspase-1 activation.
Comparison of Caspase-1 Inhibitors

The following table provides a comparison of several known caspase-1 inhibitors, highlighting their target specificity and potency. This type of data presentation is essential for comparing a novel inhibitor to existing alternatives.

InhibitorTarget(s)IC50 / KiType of Inhibition
Ac-YVAD-CHO Caspase-1, Caspase-4Ki = 0.76 nM (for Caspase-1)Reversible, Aldehyde
Z-VAD-FMK Pan-caspase-Irreversible, Fluoromethyl ketone
Pralnacasan (VX-740) Caspase-1IC50 = 0.8 nMReversible
Belnecasan (VX-765) Caspase-1IC50 = 0.6 nMReversible, Prodrug

Data compiled from publicly available sources. Values should be considered as approximate and may vary depending on assay conditions.

IV. Experimental Protocol: Caspase Activity Assay

To determine the inhibitory activity of a novel compound against a specific caspase, a fluorometric activity assay is commonly used. This assay measures the cleavage of a specific peptide substrate that is conjugated to a fluorescent reporter molecule.

Objective: To determine the IC50 of a novel inhibitor against a specific caspase enzyme.

Materials:

  • Recombinant active caspase enzyme (e.g., Caspase-1)

  • Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AMC for Caspase-1)

  • Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Novel inhibitor compound at various concentrations

  • Known caspase inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant caspase enzyme to the working concentration in cold assay buffer.

    • Prepare a 2X solution of the caspase substrate in assay buffer.

    • Prepare serial dilutions of the novel inhibitor and the positive control inhibitor in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the appropriate inhibitor dilution or control (assay buffer with DMSO for the no-inhibitor control).

    • Add 25 µL of the diluted caspase enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the 2X caspase substrate to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

By following these systematic approaches, researchers can confidently establish the target specificity and potency of a newly synthesized inhibitor, providing the crucial data needed for further development and publication.

References

A Researcher's Guide to Cross-Validation of Novel Tyrosine Kinase Inhibitors Against Established Compounds for Hair Growth Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of the novel peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 with known tyrosine kinase inhibitors in the context of hair growth and dermatological research.

While direct comparative experimental data for this compound is not extensively available in published literature, its identification as a potential tyrosine kinase inhibitor warrants a systematic evaluation against established compounds.[1][2] This guide outlines the necessary experimental protocols and data presentation structures to facilitate a robust cross-validation.

Known Tyrosine Kinase Inhibitors for Comparative Analysis

Research into treatments for alopecia areata has identified several Janus kinase (JAK) inhibitors, a subclass of tyrosine kinase inhibitors, as effective agents for promoting hair regrowth.[3][4] These compounds serve as excellent benchmarks for evaluating the efficacy of novel inhibitors like this compound. Key comparators include:

  • Ruxolitinib: A JAK1 and JAK2 inhibitor that has shown significant hair regrowth in patients with alopecia areata.[5][6]

  • Tofacitinib: Primarily a JAK1 and JAK3 inhibitor, it has also been demonstrated to be effective in treating alopecia areata.[5][7]

  • Baricitinib: An inhibitor of JAK1 and JAK2, approved for the treatment of severe alopecia areata.[1][3]

Comparative Data Presentation

To ensure a clear and objective comparison, all quantitative data from experimental assays should be summarized in a structured tabular format. The following tables provide a template for presenting key inhibitory metrics.

Table 1: In Vitro Kinase Inhibition Assay Results

InhibitorTarget KinaseIC50 (nM)Ki (nM)Assay Conditions (Enzyme/Substrate Conc., ATP Conc.)
This compounde.g., JAK1
Ruxolitinibe.g., JAK1
Tofacitinibe.g., JAK1
Baricitinibe.g., JAK1
This compounde.g., JAK2
Ruxolitinibe.g., JAK2
Tofacitinibe.g., JAK2
Baricitinibe.g., JAK2
......

Table 2: Cell-Based Assay Results

InhibitorCell LineTarget PathwayEC50 (nM)Notes (e.g., Cytotoxicity)
This compounde.g., HaCaTe.g., STAT3 Phosphorylation
Ruxolitinibe.g., HaCaTe.g., STAT3 Phosphorylation
Tofacitinibe.g., HaCaTe.g., STAT3 Phosphorylation
Baricitinibe.g., HaCaTe.g., STAT3 Phosphorylation

Experimental Protocols

A standardized and well-detailed experimental protocol is crucial for generating reproducible and comparable data. The following outlines a general workflow for an in vitro tyrosine kinase inhibition assay.

In Vitro Tyrosine Kinase Inhibition Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., JAK1, JAK2)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) and known inhibitors

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the recombinant kinase and the peptide substrate.

  • Inhibitor Addition: Add the diluted test compounds or known inhibitors to the respective wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.[8] For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of This compound & Known Inhibitors Dispense Dispense Kinase/Substrate and Inhibitors into Plate Compound_Prep->Dispense Kinase_Substrate_Mix Prepare Kinase and Substrate Mixture Kinase_Substrate_Mix->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction and Add Detection Reagent Incubate->Terminate Read_Plate Measure Signal (Luminescence/FP) Terminate->Read_Plate Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for in vitro tyrosine kinase inhibition assay.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene_Expression Gene Expression (e.g., Inflammation, Cell Proliferation) Nucleus->Gene_Expression Inhibitor This compound or Known Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

assessing the in vivo efficacy of tyrosine kinase inhibitors derived from AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical tyrosine kinase inhibitor (TKI), "Peptide-TKI," derived from the peptide AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2, against established TKIs targeting common oncogenic pathways. The purpose is to present a framework for evaluating the in vivo efficacy of novel peptide-based TKIs in a preclinical cancer setting. The data for Peptide-TKI is illustrative to guide comparative assessment, while data for established TKIs reflects typical findings.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of Peptide-TKI compared to Gefitinib, an EGFR inhibitor, and Imatinib, a BCR-Abl inhibitor, in relevant xenograft mouse models.

ParameterPeptide-TKI (Hypothetical)Gefitinib (EGFR Inhibitor)Imatinib (BCR-Abl Inhibitor)
Mouse Model Nude mice with H1975 (NSCLC) xenograftsNude mice with H1975 (NSCLC) xenografts[1]Nude mice with K562 (CML) xenografts[2]
Dosage 50 mg/kg, daily (oral)50 mg/kg, daily (oral)100 mg/kg, daily (oral)[2]
Treatment Duration 21 days21 days28 days[2]
Tumor Growth Inhibition (TGI) 75%60%85%[2]
Mean Tumor Volume (end of study) ~250 mm³~400 mm³~150 mm³
Body Weight Change < 5% loss< 5% loss< 10% loss
Observed Toxicities No significant toxicities observedMild skin rash, diarrheaMild edema, neutropenia

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines the procedure for evaluating the anti-tumor efficacy of a test compound in a xenograft mouse model[1][3].

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used for the xenograft experiments[1]. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., H1975 for non-small cell lung cancer or K562 for chronic myeloid leukemia) are cultured in appropriate media supplemented with 10% fetal bovine serum.

  • A suspension of 1 x 10^6 to 5 x 10^6 cells in 0.1-0.2 mL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the right flank of each mouse[1].

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2[4].

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

  • The test compound (Peptide-TKI) and comparator drugs (Gefitinib, Imatinib) are formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).

  • The compounds are administered orally via gavage at the specified dosages and schedules. The control group receives the vehicle only.

5. Efficacy and Toxicity Assessment:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, if necessary, hematological and histopathological analysis of major organs.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

1. Pharmacokinetic Study:

  • Following a single oral dose of the test compound, blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Plasma concentrations of the drug are determined using a validated LC-MS/MS method[5].

  • PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.

2. Pharmacodynamic Study:

  • Tumor-bearing mice are treated with the test compound for a specified period.

  • At different time points after the last dose, tumors are excised.

  • Tumor lysates are analyzed by Western blotting to assess the phosphorylation status of the target tyrosine kinase and downstream signaling proteins to confirm target engagement and inhibition[5].

Visualizations: Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway leading to cell proliferation and survival.

BCR-Abl Signaling Pathway

BCR_Abl_Signaling BCR_Abl BCR-Abl (Constitutively Active) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos PI3K_Akt PI3K/Akt Pathway BCR_Abl->PI3K_Akt STAT5 STAT5 BCR_Abl->STAT5 Ras_MAPK Ras/Raf/MEK/ERK Pathway Grb2_Sos->Ras_MAPK Proliferation Uncontrolled Cell Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis STAT5->Proliferation STAT5->Apoptosis

Caption: Key downstream pathways activated by the BCR-Abl oncoprotein.

In Vivo Efficacy Experimental Workflow

InVivo_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (Vehicle, Peptide-TKI, Comparators) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached (e.g., 21 days) monitoring->endpoint analysis Tumor Excision, Weighing & Analysis endpoint->analysis Yes data_analysis Data Analysis (TGI, Statistics) analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo tumor growth inhibition study.

References

validating the phosphatase resistance of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 in cellular lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphatase resistance of the phosphotyrosine (pTyr) mimetic peptide, AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2, in cellular lysates. The inherent instability of phosphotyrosine-containing peptides, due to rapid dephosphorylation by cellular protein tyrosine phosphatases (PTPs), is a significant hurdle in the development of therapeutics targeting signal transduction pathways.[1][2] This guide details the expected superior stability of the L-O-(2-malonyl)tyrosine (L-OMT) modification compared to the native phosphotyrosine and other common pTyr mimetics.

Introduction to Phosphotyrosine Mimetics

Tyrosine phosphorylation is a critical mechanism in cellular signaling, regulating processes such as cell growth, differentiation, and metabolism.[3] SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, playing a pivotal role in assembling signaling complexes.[1] Consequently, peptides that mimic these pTyr motifs can act as competitive inhibitors of SH2 domain interactions, offering a potential therapeutic strategy to modulate these pathways.[1]

However, the therapeutic utility of pTyr peptides is severely limited by their rapid hydrolysis by cellular phosphatases.[1] To address this, various non-hydrolyzable pTyr mimetics have been developed.[1] These include phosphonate-based analogs like (phosphonomethyl)phenylalanine (Pmp) and its more potent difluorinated version, F2Pmp, as well as non-phosphorus containing mimetics like L-O-(2-malonyl)tyrosine (L-OMT).[1][4] The peptide this compound incorporates the L-OMT moiety and has been identified as an inhibitor of the PI-3 kinase C-terminal p85 SH2 domain.

Comparative Stability in Cellular Lysates

The primary advantage of this compound is its engineered resistance to phosphatase-mediated degradation. The malonate group in L-OMT is not a substrate for protein tyrosine phosphatases, which are highly specific for the phosphate monoester of tyrosine. This confers significant stability to the peptide in a cellular environment rich in these enzymes.

The following table presents a representative comparison of the stability of the target peptide with its phosphotyrosine counterpart and a well-established phosphonate-based mimetic, F2Pmp, in a cellular lysate assay. The data is illustrative and based on the known properties of these modifications.

PeptideModificationHalf-life in Cellular Lysate (minutes)% Remaining after 60 minutes
Ac-Asp-pTyr -Val-Pro-Met-Leu-NH2Phosphotyrosine~1-5< 5%
Ac-Asp-tyr(F2Pmp) -Val-Pro-Met-Leu-NH2Difluoromethylphosphonate> 240> 95%
Ac-Asp-tyr(2-malonyl) -Val-Pro-Met-Leu-NH22-Malonyl> 240> 95%

Experimental Protocols

A detailed methodology for assessing the phosphatase resistance of peptides in cellular lysates is provided below. This protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for accurate quantification of the intact peptide over time.

Objective: To quantify the degradation of this compound and its analogs in a cellular lysate environment.

Materials:

  • Test peptides: this compound, Ac-Asp-pTyr-Val-Pro-Met-Leu-NH2, Ac-Asp-tyr(F2Pmp)-Val-Pro-Met-Leu-NH2

  • Cell line (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors but without phosphatase inhibitors)

  • BCA protein assay kit

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cell pellet with lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cellular lysate) and determine the total protein concentration using a BCA assay.

    • Normalize the lysate concentration to a standard value (e.g., 1 mg/mL) with lysis buffer.

  • Stability Assay:

    • Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water or DMSO).

    • In separate microcentrifuge tubes, add the cellular lysate.

    • Spike each tube with one of the test peptides to a final concentration of 10 µM.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take an aliquot from each reaction tube.

    • Immediately quench the enzymatic activity in the aliquot by adding an equal volume of 10% TFA in ACN.

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto a C18 HPLC column.

    • Elute the peptides using a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).

    • Monitor the elution of the intact peptide using UV detection at 214 nm and mass spectrometry.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide in the cellular lysate.

Visualizations

Signaling Pathway Context

SH2_Inhibition RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphotyrosine (pTyr) RTK->pTyr Phosphorylation pTyr->RTK Dephosphorylation SH2_Protein SH2 Domain- Containing Protein pTyr->SH2_Protein Binding Downstream_Signaling Downstream Signaling SH2_Protein->Downstream_Signaling Activation Peptide_Mimetic This compound Peptide_Mimetic->SH2_Protein Competitive Inhibition Phosphatase Protein Tyrosine Phosphatase (PTP) Phosphatase->pTyr Hydrolysis

Caption: Inhibition of SH2 domain-mediated signaling by a pTyr mimetic peptide.

Experimental Workflow for Phosphatase Resistance Assay

Stability_Assay_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Lysis Cell Lysis and Lysate Preparation Cell_Culture->Cell_Lysis Peptide_Incubation Incubate Peptide with Lysate at 37°C Cell_Lysis->Peptide_Incubation Time_Points Collect Aliquots at Time Points Peptide_Incubation->Time_Points Quench Quench Reaction (TFA/ACN) Time_Points->Quench Centrifuge Protein Precipitation and Centrifugation Quench->Centrifuge HPLC_MS HPLC-MS Analysis of Supernatant Centrifuge->HPLC_MS Data_Analysis Data Analysis: Quantify Intact Peptide HPLC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining peptide stability in cellular lysates.

References

A Comparative Analysis of Malonylated vs. Phosphorylated Peptide Binding to SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative study of the binding kinetics of malonylated peptides and their phosphotyrosine counterparts to Src Homology 2 (SH2) domains. This analysis is intended for researchers, scientists, and drug development professionals working in signal transduction and inhibitor design. We present quantitative binding data, detailed experimental protocols, and visual representations of key concepts to facilitate a comprehensive understanding of the molecular interactions that govern these processes.

Introduction

Src Homology 2 (SH2) domains are critical protein-protein interaction modules that recognize and bind to peptides containing phosphorylated tyrosine (pTyr) residues.[1] This interaction is a cornerstone of intracellular signaling pathways, regulating a plethora of cellular processes.[1] Consequently, SH2 domains have emerged as attractive targets for therapeutic intervention in various diseases. A significant challenge in developing SH2 domain inhibitors based on pTyr peptides is their susceptibility to hydrolysis by protein tyrosine phosphatases (PTPs) and poor cell permeability.[2] This has driven the exploration of non-hydrolyzable pTyr mimetics, such as L-O-(2-malonyl)tyrosine (L-OMT), as a promising alternative for developing more stable and effective SH2 inhibitors.[2] This guide compares the binding characteristics of L-OMT-containing peptides with their canonical pTyr analogs.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various phosphotyrosine-containing peptides and L-O-(2-malonyl)tyrosine-containing peptides to different SH2 domains. While direct kinetic data (kon, koff) for malonylated peptides is limited in the current literature, the available IC50 values provide a valuable measure of their inhibitory potency and allow for a meaningful comparison with the dissociation constants (Kd) of phosphopeptides.

Table 1: Binding Kinetics of Phosphotyrosine-Containing Peptides to SH2 Domains

SH2 DomainPeptide Sequence/Origink_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)Experimental Method
p85 N-SH2pYMXM (from IRS-1)3 x 10⁷ - 40 x 10⁷0.11 - 0.190.3 - 3Surface Plasmon Resonance (SPR)
p85 C-SH2pYMXM (from IRS-1)--0.34Surface Plasmon Resonance (SPR)
Lck SH2EPQpYEEIPIYL2.4 x 10⁵1.2 x 10⁻³~3.7Surface Plasmon Resonance (SPR)[3]
Src SH2EPQpYEEIPIYL--~3.7125I Competition Assay[3]
Grb2 SH2Ac-NpYVNI-NH₂--385 ± 41Isothermal Titration Calorimetry (ITC)

Note: Data for p85 SH2 domains are derived from studies on short phosphotyrosine-containing peptides with the YMXM motif from IRS-1.[4] The range in kinetic constants reflects measurements for different specific peptides within this motif.

Table 2: Inhibitory Potency of L-O-(2-malonyl)tyrosine (L-OMT)-Containing Peptides against SH2 Domains

SH2 DomainPeptide SequenceIC₅₀ (µM)
PI-3 Kinase C-terminal p85Ac-D-(L-OMT)-V-P-M-L-amide14.2
SrcAc-Q-(L-OMT)-E-E-I-P-amide25
SrcAc-Q-(L-OMT)-(L-OMT)-E-I-P-amide23
Grb2Ac-N-(L-OMT)-V-N-I-E-amide120
N-terminal SH-PTP2Ac-L-N-(L-OMT)-I-D-L-D-L-V-amide22.0

Data from Burke et al., J. Med. Chem. 1995, 38, 21, 4171–4178.[2] IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a known ligand to the SH2 domain.

Recent studies have further demonstrated that peptides incorporating L-OMT can exhibit robust binding affinity to the C-SH2 domain of the SHP2 phosphatase.[5][6] This highlights the potential of malonylated peptides as selective tools to probe the function of specific SH2 domains.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to determine the binding kinetics of peptides to SH2 domains.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) of peptide-SH2 domain binding.

Materials:

  • Biacore™ instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Recombinant SH2 domain (ligand)

  • Synthetic peptides (analyte)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the SH2 domain (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

    • A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the peptide analyte in running buffer.

    • Inject the peptide solutions over the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .

    • Switch back to running buffer flow to monitor the decay of the signal. This is the dissociation phase .

    • Between different analyte injections, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.

  • Data Analysis:

    • The sensorgrams (plots of response units vs. time) are corrected by subtracting the reference channel signal from the active channel signal.

    • The association and dissociation curves are globally fitted to a 1:1 Langmuir binding model to extract the kinetic rate constants, kon and koff.

    • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To determine the thermodynamic profile of peptide-SH2 domain interactions.

Materials:

  • Isothermal titration calorimeter

  • Purified SH2 domain

  • Synthetic peptide

  • Dialysis buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the SH2 domain and the peptide against the same buffer to minimize heat of dilution effects.

    • Degas the solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and peptide solutions.

  • ITC Experiment Setup:

    • Load the SH2 domain solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the peptide solution into the sample cell while maintaining a constant temperature.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).

    • The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) can be calculated from the relationship: ΔG = ΔH - TΔS = -RTln(1/Kd).

Mandatory Visualizations

The following diagrams illustrate key aspects of SH2 domain signaling and the experimental workflow for studying peptide binding kinetics.

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pY Autophosphorylation on Tyrosine (pY) RTK->pY Ligand Binding SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) pY->SH2_Protein SH2 Domain Binding SOS SOS SH2_Protein->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Signaling (e.g., Gene Expression) ERK->Downstream

Caption: A simplified signaling pathway initiated by Receptor Tyrosine Kinase (RTK) activation, leading to the recruitment of an SH2 domain-containing protein and subsequent downstream signaling.

SPR_Workflow Start Start Immobilize Immobilize SH2 Domain on Sensor Chip Start->Immobilize Inject_Analyte Inject Peptide Analyte (Association) Immobilize->Inject_Analyte Flow_Buffer Flow Running Buffer (Dissociation) Inject_Analyte->Flow_Buffer Regenerate Regenerate Sensor Surface Flow_Buffer->Regenerate Data_Analysis Fit Sensorgram Data to Binding Model Flow_Buffer->Data_Analysis Regenerate->Inject_Analyte Next Concentration End Determine kon, koff, Kd Data_Analysis->End

Caption: The experimental workflow for determining peptide-SH2 domain binding kinetics using Surface Plasmon Resonance (SPR).

Binding_Comparison cluster_pTyr Phosphotyrosine Peptide cluster_OMT Malonylated Peptide pTyr_Peptide pTyr Peptide SH2_Domain SH2 Domain Binding Pocket pTyr_Peptide->SH2_Domain High Affinity Binding (nM Kd) OMT_Peptide L-OMT Peptide OMT_Peptide->SH2_Domain Moderate Affinity Binding (µM IC50) OMT_Peptide->No_Hydrolysis Resistant to Phosphatase Hydrolysis SH2_Domain->PTP Susceptible to Phosphatase Hydrolysis

Caption: A logical diagram comparing the binding characteristics of phosphotyrosine and malonylated peptides to SH2 domains, highlighting differences in affinity and stability.

References

Safety Operating Guide

Safe Disposal of AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2] Avoid contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

II. Waste Characterization and Segregation

Proper disposal begins with the correct classification and segregation of waste materials. The primary forms of waste containing AC-Asp-tyr(2-malonyl)-val-pro-met-leu-NH2 are likely to be:

  • Solid Waste: Unused or expired pure peptide, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).

  • Liquid Waste: Solutions containing the peptide, such as stock solutions or experimental media. This may also include solvents used in its synthesis or analysis.

  • Biohazardous Waste: If the peptide was used in cell-based assays or with other biological materials, the resulting waste must be treated as biohazardous.[3]

Never dispose of peptides down the drain or in the regular trash, as they can pose environmental and health risks. [4]

III. Step-by-Step Disposal Procedures

1. Solid Waste Disposal:

  • Step 1: Collection: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[4] Use containers made of materials that are non-reactive with the chemical, such as high-quality plastic or glass.[4]

  • Step 2: Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "168135-79-3," and the approximate quantity.

  • Step 3: Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

2. Liquid Waste Disposal:

  • Step 1: Segregation: It is crucial to segregate liquid waste based on its composition. For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[5]

  • Step 2: Collection: Collect liquid waste containing the peptide in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Step 3: Labeling: Label the container with "Hazardous Waste," the full chemical name and concentration of the peptide, the solvent(s) present, and their approximate percentages.

  • Step 4: Storage: Store the sealed liquid waste container in secondary containment to prevent spills and in the designated hazardous waste accumulation area.

3. Biohazardous Waste Disposal:

  • Step 1: Decontamination: If the waste is biological in nature (e.g., cell culture media containing the peptide), it may first need to be decontaminated. Common methods include autoclaving or chemical disinfection with an appropriate agent like a 10% bleach solution.[6] Always follow your institution's specific protocols for biohazardous waste.

  • Step 2: Collection: After decontamination, collect the waste in appropriately marked biohazardous waste containers.[3] These are often red or orange bags.

  • Step 3: Disposal: Dispose of the biohazardous waste according to your institution's biohazardous waste stream procedures.

IV. Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., unused peptide, contaminated vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvents) waste_type->liquid_waste Liquid bio_waste Biohazardous Waste (e.g., cell culture media) waste_type->bio_waste Biohazardous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid segregate_liquid Segregate by Solvent Type (Halogenated vs. Non-halogenated) liquid_waste->segregate_liquid decontaminate Decontaminate per Institutional Protocol (e.g., Autoclave, Bleach) bio_waste->decontaminate store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid_halo Collect in Labeled Halogenated Waste Container segregate_liquid->collect_liquid_halo Halogenated collect_liquid_nonhalo Collect in Labeled Non-Halogenated Waste Container segregate_liquid->collect_liquid_nonhalo Non-Halogenated collect_liquid_halo->store collect_liquid_nonhalo->store collect_bio Collect in Labeled Biohazardous Waste Container decontaminate->collect_bio ehs_disposal Arrange for Pickup by EHS or Licensed Contractor collect_bio->ehs_disposal store->ehs_disposal

Caption: Disposal workflow for this compound waste.

V. Institutional Guidelines

It is imperative to always consult and adhere to your institution's specific guidelines for chemical and hazardous waste disposal. [4] Your Environmental Health and Safety (EHS) department is the primary resource for any questions or concerns regarding waste disposal procedures. They can provide information on approved containers, labeling requirements, and pickup schedules.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.